Gemfibrozil-d6
Description
Properties
IUPAC Name |
5-(2,5-dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMJJKBWTPKOJG-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCCOC1=C(C=CC(=C1)C)C)(C(=O)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028063 | |
| Record name | Gemfibrozil-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184986-45-5 | |
| Record name | Gemfibrozil-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Isotopic Purity of Gemfibrozil-d6
Gemfibrozil-d6 is the deuterated analog of Gemfibrozil, a lipid-regulating agent belonging to the fibrate class. In analytical and clinical research, this compound serves as a critical internal standard for the quantification of Gemfibrozil in biological matrices using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The accuracy and reliability of these quantitative assays are fundamentally dependent on the isotopic purity of the deuterated standard. This guide provides an in-depth overview of the isotopic purity of this compound, the methodologies for its determination, and its application in bioanalytical workflows.
Quantitative Data on this compound Purity
The isotopic and chemical purity of this compound is specified by various suppliers. High isotopic enrichment is crucial to prevent signal overlap with the non-labeled analyte, while high chemical purity ensures that no other substances interfere with the analysis. The data below is compiled from commercial suppliers of this standard.
| Supplier | CAS Number | Stated Isotopic Purity | Stated Chemical Purity |
| Cayman Chemical | 1184986-45-5 | ≥99% deuterated forms (d₁-d₆) | - |
| LGC Standards | 1184986-45-5 | 99 atom % D | >95% (HPLC)[3][4] |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound is essential for their validation as internal standards.[5] High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.[5]
Methodology: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
This method allows for the separation of the deuterated compound from potential impurities and the accurate measurement of its mass-to-charge ratio, which is used to determine the distribution of isotopologs (molecules that differ only in their isotopic composition).[6][7]
1. Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.[2]
-
The stock solution is further diluted to an appropriate concentration for LC-MS analysis.
2. Chromatographic Separation:
-
An aliquot of the prepared sample is injected into an Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.
-
The compound is separated on a reverse-phase column (e.g., C18) using a mobile phase gradient, typically consisting of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid to improve ionization.
3. Mass Spectrometric Analysis:
-
The eluent from the LC system is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[6][8]
-
The mass spectrometer is operated in full-scan mode to acquire high-resolution mass spectra of the eluting this compound peak.
4. Data Analysis and Purity Calculation:
-
The mass spectrum corresponding to the this compound peak is extracted.
-
The relative intensities of the ion peaks for each isotopolog (d₀, d₁, d₂, d₃, d₄, d₅, and d₆) are measured.
-
A correction is applied to account for the natural abundance of isotopes (e.g., ¹³C) that contribute to the intensity of the isotopolog peaks.[8]
-
The isotopic purity (or deuterium incorporation) is calculated based on the relative abundance of the fully deuterated (d₆) form compared to the lesser-deuterated and non-deuterated (d₀) forms.[6]
Applications and Workflows
Bioanalytical Quantification Workflow
This compound is indispensable as an internal standard in pharmacokinetic studies that measure the concentration of Gemfibrozil in plasma over time.[2][9][10] Its deuteration gives it a higher mass, allowing it to be distinguished from the endogenous analyte by the mass spectrometer, while its chemical properties ensure it behaves identically during sample extraction and ionization.[11]
Pharmacological Context: Gemfibrozil's Mechanism of Action
To appreciate the role of this compound in research, it is useful to understand the mechanism of the parent drug. Gemfibrozil primarily acts by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates genes involved in lipid metabolism.[12][13] This activation leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.[12][14]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 1184986-45-5 | LGC Standards [lgcstandards.com]
- 4. This compound | CAS 1184986-45-5 | LGC Standards [lgcstandards.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
Understanding the Certificate of Analysis for Gemfibrozil-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Gemfibrozil-d6. As a deuterated internal standard, this compound is critical for the accurate quantification of the lipid-regulating agent Gemfibrozil in complex matrices, particularly in pharmacokinetic and metabolic studies. This document will summarize key analytical data, detail the experimental protocols used for its characterization, and illustrate the logical workflow of its application in bioanalysis.
Physicochemical and Analytical Data Summary
A Certificate of Analysis for this compound quantifies its identity, purity, and isotopic labeling. The following tables consolidate typical data found for this standard.
Table 1: Chemical and Physical Properties of this compound
| Parameter | Value | Source |
| Chemical Name | 5-(2,5-Dimethylphenoxy)-2,2-bis(methyl-d3)pentanoic acid | [1][2][3] |
| Synonyms | CI-719-d6, Gemfibrozil (2,2-dimethyl-d6) | [2][4] |
| CAS Number | 1184986-45-5 | [1][2][3] |
| Molecular Formula | C₁₅H₁₆D₆O₃ | [1][2] |
| Molecular Weight | 256.4 g/mol | [1][2] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO and Methanol | [2] |
| Storage | -20°C in a well-closed container | [1][2] |
Table 2: Typical Analytical Specifications for this compound
| Analysis | Specification | Source |
| Chromatographic Purity (HPLC) | >95% | [6][7] |
| Chemical Purity | >98% | [4] |
| Isotopic Enrichment (d₁-d₆) | ≥99% deuterated forms | [2] |
| Identity (¹H-NMR) | Conforms to structure | [1] |
| Identity (Mass Spectrometry) | Conforms to structure | [1] |
Key Experimental Protocols
The specifications presented in a CoA are derived from rigorous analytical testing. Below are detailed methodologies for the key experiments used to characterize this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method assesses the chemical purity of this compound by separating it from any non-deuterated Gemfibrozil and other impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV absorbance at a wavelength where Gemfibrozil has significant absorbance, such as 276 nm.
-
Sample Preparation : A known concentration of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, and injected into the HPLC system.
-
Quantification : The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.
Identity and Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound and determines the extent of deuterium incorporation.
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph (LC-MS).
-
Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode. For Gemfibrozil, negative ion mode is often used.
-
Mass Analysis : Full scan mass spectra are acquired over a relevant m/z range to observe the molecular ion of this compound.
-
Sample Preparation : A dilute solution of this compound in a suitable solvent is infused directly or injected via LC into the mass spectrometer.
-
Data Analysis : The mass spectrum is analyzed to confirm the presence of the expected molecular ion for this compound (e.g., [M-H]⁻ at m/z 255.2). The isotopic distribution is examined to calculate the percentage of the d6-labeled compound relative to lower deuterated forms (d1-d5) and the unlabeled (d0) compound.
Structural Confirmation by Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and the position of the deuterium labels.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent in which the sample is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Sample Preparation : The this compound sample is dissolved in the deuterated solvent.
-
Data Acquisition : A standard ¹H-NMR spectrum is acquired.
-
Spectral Interpretation : The spectrum is analyzed for the presence of characteristic proton signals of the Gemfibrozil structure. The absence or significant reduction of the signals corresponding to the methyl protons at the 2-position confirms the successful deuteration at this site.
Application in Bioanalysis: LC-MS/MS Quantification of Gemfibrozil
This compound is most commonly used as an internal standard (IS) for the quantification of Gemfibrozil in biological samples like plasma or urine. The following workflow and diagram illustrate this application.
Experimental Workflow for Sample Analysis
-
Sample Preparation : A known amount of this compound (internal standard) is spiked into the biological sample (e.g., plasma), standards, and quality control samples.
-
Extraction : Gemfibrozil and this compound are extracted from the biological matrix, typically through protein precipitation with acetonitrile or liquid-liquid extraction.[8]
-
Chromatographic Separation : The extracted sample is injected into an LC-MS/MS system. A reversed-phase C18 column is used to chromatographically separate Gemfibrozil from other matrix components.[8]
-
Mass Spectrometric Detection : The separated analyte and internal standard are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Gemfibrozil and this compound.[8]
-
Quantification : The peak area ratio of Gemfibrozil to this compound is calculated. This ratio is used to construct a calibration curve from the standards, from which the concentration of Gemfibrozil in the unknown samples is determined.
Logical Workflow Diagram
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 1184986-45-5 | LGC Standards [lgcstandards.com]
- 4. This compound (2,2-dimethyl-d6) | LGC Standards [lgcstandards.com]
- 5. This compound | 1184986-45-5 [amp.chemicalbook.com]
- 6. This compound | CAS 1184986-45-5 | LGC Standards [lgcstandards.com]
- 7. This compound | CAS 1184986-45-5 | LGC Standards [lgcstandards.com]
- 8. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Gemfibrozil-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemfibrozil-d6 is the deuterated analog of Gemfibrozil, a well-established lipid-regulating agent. This stable isotope-labeled version serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantification of Gemfibrozil in biological matrices using mass spectrometry.[1][2][3] Its physical and chemical properties are crucial for the development of robust analytical methods and for understanding its behavior in experimental settings. This guide provides a comprehensive overview of the core characteristics of this compound, detailed experimental protocols for its application, and visualizations to illustrate its biological context.
Physicochemical Properties
Table 1: General and Chemical Properties
| Property | This compound | Gemfibrozil |
| Chemical Name | 5-(2,5-dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoic acid[4][5] | 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid[6] |
| Synonyms | CI-719-d6, Decrelip-d6, Lopid-d6[1][7] | CI-719, Lopid, Jezil[6] |
| CAS Number | 1184986-45-5[1][4][5] | 25812-30-0[5][6][7] |
| Molecular Formula | C₁₅H₁₆D₆O₃[1][7] | C₁₅H₂₂O₃[6][7] |
| Molecular Weight | 256.37 g/mol [4][7][8] | 250.33 g/mol [6][7] |
| Appearance | White Solid[9] | White Crystalline Solid |
| Purity | ≥99% deuterated forms (d1-d6)[1] | Not Applicable |
Table 2: Physical Properties
| Property | This compound | Gemfibrozil |
| Melting Point | 59-60°C[8] | 58-61°C[6] |
| Boiling Point | Not available | 158.5 °C at 0.02 mmHg[6] |
| Solubility | Soluble in DMSO and Methanol[1] | Practically insoluble in water; very soluble in methylene chloride; freely soluble in anhydrous ethanol and methanol[10] |
| Storage Conditions | -20°C, Hygroscopic, Under Inert Atmosphere[8] | Room temperature[11] |
Mechanism of Action of Gemfibrozil
Gemfibrozil primarily functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[12][13] Activation of PPARα leads to a cascade of downstream effects that collectively improve the lipid profile. The signaling pathway is depicted below.
Caption: Mechanism of action of Gemfibrozil via PPARα activation.
Experimental Protocols
This compound is primarily utilized as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The following provides a detailed methodology for its use in the quantification of Gemfibrozil in human plasma.
Quantification of Gemfibrozil in Human Plasma using LC-MS/MS
1. Objective: To accurately determine the concentration of Gemfibrozil in human plasma samples using a stable isotope dilution LC-MS/MS method.
2. Materials and Reagents:
-
Gemfibrozil (analytical standard)
-
This compound (internal standard)[3]
-
Human plasma (EDTA anticoagulated)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4. Standard Solution Preparation:
-
Primary Stock Solutions: Prepare individual stock solutions of Gemfibrozil and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Gemfibrozil by serial dilution of the primary stock solution with methanol to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration of 10 µg/mL.
5. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
6. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of Gemfibrozil from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM):
-
Gemfibrozil: Precursor ion > Product ion (e.g., m/z 249.1 > 121.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 255.2 > 127.1)
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Gemfibrozil to this compound against the concentration of the calibration standards.
-
Determine the concentration of Gemfibrozil in the plasma samples by interpolating their peak area ratios from the calibration curve.
The workflow for this experimental protocol is illustrated below.
Caption: Experimental workflow for Gemfibrozil quantification.
Conclusion
This compound is an essential analytical tool for researchers in drug metabolism and pharmacokinetics. Its well-defined physical and chemical properties, coupled with its isotopic purity, make it an ideal internal standard for the precise and accurate quantification of Gemfibrozil. The detailed experimental protocol provided herein offers a robust framework for its application in a laboratory setting. Understanding the mechanism of action of the parent compound, Gemfibrozil, further enriches the context for its use in preclinical and clinical research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H22O3 | CID 45039338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (2,2-dimethyl-d6) | LGC Standards [lgcstandards.com]
- 6. Gemfibrozil | C15H22O3 | CID 3463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS No- 1184986-45-5 | Simson Pharma Limited [simsonpharma.com]
- 8. This compound | 1184986-45-5 [amp.chemicalbook.com]
- 9. This compound (2,2-dimethyl-d6) | CymitQuimica [cymitquimica.com]
- 10. Gemfibrozil | 25812-30-0 [chemicalbook.com]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. droracle.ai [droracle.ai]
- 13. Comprehensive Guide To Gemfibrozil: Uses, Mechanism, Side Effects, And More | OCTAGONCHEM [octagonchem.com]
Gemfibrozil-d6: An In-depth Technical Guide for Researchers
CAS Number: 1184986-45-5
This technical guide provides a comprehensive overview of Gemfibrozil-d6, a deuterated analog of the lipid-regulating agent Gemfibrozil. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical applications, and the pharmacological context of its parent compound.
Core Compound Details
This compound is a stable isotope-labeled form of Gemfibrozil, primarily utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 5-(2,5-dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoic acid |
| Synonyms | Gemfibrozil (2,2-dimethyl-D6), CI-719-d6, Decrelip-d6, Genlip-d6, Gevilon-d6 |
| Molecular Formula | C₁₅H₁₆D₆O₃ |
| Molecular Weight | 256.37 g/mol |
| CAS Number | 1184986-45-5 |
| Appearance | White Solid |
| Purity | Typically >95% (HPLC) |
| Storage | -20°C |
Synthesis
While a specific, detailed synthesis protocol for this compound is not widely published, its preparation can be inferred from the established synthesis routes of Gemfibrozil. The most common approach involves the Williamson ether synthesis, where a deuterated precursor is used.
A plausible synthetic route would involve the reaction of 2,5-dimethylphenol with a deuterated ester of 5-halo-2,2-dimethylpentanoic acid, followed by hydrolysis. The deuteration is introduced at the gem-dimethyl position of the pentanoic acid backbone.
Proposed Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Pharmacological Context: Mechanism of Action of Gemfibrozil
As a stable isotope-labeled analog, this compound is presumed to exhibit the same pharmacological activity as Gemfibrozil. Gemfibrozil is a lipid-regulating agent that primarily acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.
The activation of PPARα leads to a cascade of effects on lipid metabolism:
-
Increased Lipoprotein Lipase (LPL) Activity: This enhances the clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons).
-
Reduced Hepatic Triglyceride Production: Gemfibrozil inhibits the synthesis and increases the clearance of apolipoprotein B, a key component of VLDL.
-
Increased HDL Cholesterol: The mechanism for this is not fully elucidated but is a consistent clinical observation.
Signaling Pathway of Gemfibrozil:
Caption: Gemfibrozil's mechanism via PPARα activation.
Experimental Protocols and Analytical Applications
This compound is an essential tool for the accurate quantification of Gemfibrozil in biological matrices. Its use as an internal standard corrects for variations in sample preparation and instrument response.
Quantification of Gemfibrozil in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the determination of Gemfibrozil in human plasma.[1]
Experimental Workflow:
Caption: LC-MS/MS sample preparation workflow.
Instrumentation and Conditions:
| Parameter | Value |
| Chromatography | |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile and water with formic acid (gradient elution) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 10 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Monitored Transitions | Gemfibrozil: m/z 249.1 → 121.1this compound: m/z 255.2 → 127.1 |
Data Analysis:
The concentration of Gemfibrozil in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a standard curve prepared with known concentrations of Gemfibrozil.
Discussion and Conclusion
This compound is an indispensable tool for pharmacokinetic and bioequivalence studies of Gemfibrozil. Its chemical and physical properties are nearly identical to the parent drug, ensuring similar behavior during extraction and chromatographic separation, which is crucial for a reliable internal standard.
The mechanism of action of Gemfibrozil, and by extension this compound, through the PPARα signaling pathway is well-established. This provides a solid pharmacological basis for studies involving this compound.
The provided experimental protocol for LC-MS/MS analysis serves as a robust starting point for researchers developing quantitative assays for Gemfibrozil. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving the highest accuracy and precision in such analyses.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Deuterium Labeling Position in Gemfibrozil-d6
This technical guide provides a comprehensive overview of the deuterium labeling in this compound, a stable isotope-labeled internal standard critical for quantitative bioanalysis. This document details the precise location of the deuterium atoms, summarizes key quantitative data, and presents detailed experimental protocols for its synthesis and characterization.
Chemical Structure and Deuterium Labeling Position
This compound is a deuterated analog of Gemfibrozil, a lipid-regulating agent. The deuterium atoms are strategically placed to ensure metabolic stability and a distinct mass difference from the unlabeled compound, without altering its chemical properties. The formal chemical name for this compound is 5-(2,5-dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoic acid.[1][2][3] This nomenclature explicitly indicates that the six deuterium atoms replace the six hydrogen atoms of the two methyl groups at the C2 position of the pentanoic acid chain.
References
The Solubility Profile of Gemfibrozil-d6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Gemfibrozil-d6, a deuterated internal standard of the lipid-regulating agent Gemfibrozil. Understanding the solubility of this compound in various organic solvents is critical for a range of applications, including the preparation of stock solutions for in vitro and in vivo studies, analytical method development, and formulation studies. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers visual representations of key processes to aid in laboratory practice.
Introduction to this compound
This compound is a stable, isotopically labeled form of Gemfibrozil, where six hydrogen atoms on the dimethyl groups have been replaced with deuterium. It is primarily used as an internal standard for the quantification of Gemfibrozil in biological matrices by mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] The structural similarity and mass difference make it an ideal internal standard, co-eluting with the analyte of interest while being distinguishable by its mass-to-charge ratio.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₅H₁₆D₆O₃ |
| Molecular Weight | 256.4 g/mol [2] |
| Appearance | White Solid[3] |
| Purity | ≥99% deuterated forms (d₁-d₆)[2] |
| Storage | -20°C[2] |
Solubility Data of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, qualitative information from suppliers indicates its solubility in common laboratory solvents.
Table 1: Qualitative Solubility of this compound in Select Organic Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Methanol | Soluble[2] |
| Acetonitrile | Soluble (Commercially available as a 100 µg/ml solution)[4] |
Solubility Data of Gemfibrozil (Non-Deuterated)
Due to the limited availability of quantitative solubility data for this compound, the solubility of its non-deuterated counterpart, Gemfibrozil, can serve as a valuable reference point. The physicochemical properties of deuterated and non-deuterated isotopologues are generally very similar, and thus their solubility in various organic solvents is expected to be comparable. The following table summarizes the mole fraction solubility of Gemfibrozil in twelve different organic solvents at various temperatures, as reported in a comprehensive study.[5]
Table 2: Mole Fraction Solubility (x) of Gemfibrozil in Various Organic Solvents at Different Temperatures (K)[5]
| Solvent | 298.2 K | 303.2 K | 308.2 K | 313.2 K | 318.2 K |
| Water | 1.89 x 10⁻⁶ | 2.21 x 10⁻⁶ | 2.56 x 10⁻⁶ | 2.89 x 10⁻⁶ | 3.24 x 10⁻⁶ |
| Methanol | 4.15 x 10⁻² | 4.67 x 10⁻² | 5.21 x 10⁻² | 5.89 x 10⁻² | 6.41 x 10⁻² |
| Ethanol | 5.24 x 10⁻² | 5.98 x 10⁻² | 6.81 x 10⁻² | 7.45 x 10⁻² | 8.23 x 10⁻² |
| Isopropanol | 6.84 x 10⁻² | 7.69 x 10⁻² | 8.52 x 10⁻² | 9.41 x 10⁻² | 1.05 x 10⁻¹ |
| 1-Butanol | 8.21 x 10⁻² | 9.15 x 10⁻² | 1.02 x 10⁻¹ | 1.13 x 10⁻¹ | 1.25 x 10⁻¹ |
| 2-Butanol | 7.98 x 10⁻² | 8.91 x 10⁻² | 9.98 x 10⁻² | 1.11 x 10⁻¹ | 1.23 x 10⁻¹ |
| Ethylene Glycol | 3.21 x 10⁻² | 3.54 x 10⁻² | 3.98 x 10⁻² | 4.32 x 10⁻² | 4.78 x 10⁻² |
| Propylene Glycol | 4.56 x 10⁻² | 5.01 x 10⁻² | 5.67 x 10⁻² | 6.21 x 10⁻² | 6.87 x 10⁻² |
| Polyethylene Glycol-400 | 9.89 x 10⁻² | 1.11 x 10⁻¹ | 1.24 x 10⁻¹ | 1.35 x 10⁻¹ | 1.48 x 10⁻¹ |
| Ethyl Acetate | 8.99 x 10⁻² | 1.01 x 10⁻¹ | 1.13 x 10⁻¹ | 1.26 x 10⁻¹ | 1.41 x 10⁻¹ |
| Dimethyl Sulfoxide | 1.15 x 10⁻¹ | 1.26 x 10⁻¹ | 1.39 x 10⁻¹ | 1.51 x 10⁻¹ | 1.65 x 10⁻¹ |
| Transcutol® (THP) | 1.32 x 10⁻¹ | 1.45 x 10⁻¹ | 1.58 x 10⁻¹ | 1.69 x 10⁻¹ | 1.81 x 10⁻¹ |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various organic solvents, adapted from established shake-flask methods.[5]
Materials and Equipment:
-
This compound (crystalline solid)
-
Organic solvents of interest (analytical grade or higher)
-
Analytical balance (±0.1 mg accuracy)
-
Isothermal shaker or water bath with temperature control
-
Centrifuge
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal shaker set to the desired temperature.
-
Allow the mixtures to shake for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the undissolved solid.
-
Centrifuge the vials at a high speed to further separate the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the amount in the saturated solutions.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the respective solvent at the given temperature based on the concentration determined and the dilution factor. The solubility can be expressed in various units, such as mg/mL, mol/L, or mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for the determination of this compound solubility.
Conclusion
This technical guide provides a summary of the available solubility information for this compound and its non-deuterated analog, Gemfibrozil. While quantitative data for the deuterated form is sparse, the provided data for Gemfibrozil serves as a strong proxy for researchers and scientists. The detailed experimental protocol and workflow diagram offer a practical framework for laboratories to determine the solubility of this compound in specific solvents of interest, thereby facilitating its effective use in drug development and analytical applications.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (2,2-dimethyl-d6) | CymitQuimica [cymitquimica.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Solubility measurement, Hansen solubility parameters and solution thermodynamics of gemfibrozil in different pharmaceutically used solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Gemfibrozil: An In-depth Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of gemfibrozil, a fibrate drug widely used in the management of dyslipidemia. The document delves into the molecular pathways, quantitative effects on lipid metabolism, and detailed experimental protocols relevant to metabolic research.
Core Mechanism of Action: PPARα Agonism
Gemfibrozil's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[1][2][3] As a PPARα agonist, gemfibrozil modulates the transcription of a suite of genes involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation.[4][5]
Upon binding to gemfibrozil, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby regulating their expression.[5][6]
Key Molecular Events:
-
Increased Lipoprotein Lipase (LPL) Activity: Gemfibrozil upregulates the expression of LPL, an enzyme crucial for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[2][7] This leads to enhanced clearance of triglyceride-rich lipoproteins from the circulation.[8] Studies have shown that gemfibrozil can increase postheparin extra-hepatic lipoprotein lipase activity by approximately 25%.[7][9]
-
Reduced Apolipoprotein C-III (ApoC-III) Synthesis: Gemfibrozil decreases the hepatic production of ApoC-III, a protein that inhibits LPL activity.[2] By reducing ApoC-III levels, gemfibrozil further promotes the catabolism of triglyceride-rich lipoproteins.
-
Enhanced Fatty Acid Oxidation: Activation of PPARα by gemfibrozil stimulates the expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation, such as carnitine palmitoyltransferase 2 (CPT2), acyl-CoA oxidase 1 (ACOX1), and hydroxyacyl-CoA dehydrogenase (HADHA).[4][10] This increased fatty acid catabolism in the liver reduces the substrate availability for triglyceride synthesis.
-
Modulation of Apolipoprotein Synthesis: Gemfibrozil increases the hepatic synthesis of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the major protein components of high-density lipoprotein (HDL).[8][11] This contributes to the observed increase in HDL cholesterol levels. Conversely, it can inhibit the synthesis of Apolipoprotein B (ApoB), the primary protein component of VLDL and low-density lipoprotein (LDL).[11]
Quantitative Effects on Lipid and Lipoprotein Metabolism
The activation of PPARα by gemfibrozil translates into significant alterations in the plasma lipid profile. These effects have been quantified in numerous clinical trials.
Table 1: Summary of Gemfibrozil's Effects on Plasma Lipids and Lipoproteins
| Parameter | Typical Change with Gemfibrozil Treatment | Reference(s) |
| Triglycerides (TG) | ↓ 30% to 60% | [3] |
| Very-Low-Density Lipoprotein (VLDL) Cholesterol | ↓ 40% to 60% | [12] |
| High-Density Lipoprotein (HDL) Cholesterol | ↑ 10% to 30% | [3] |
| Low-Density Lipoprotein (LDL) Cholesterol | Variable (may increase, decrease, or remain unchanged) | [11] |
| Apolipoprotein A-I (ApoA-I) | ↑ | [11] |
| Apolipoprotein A-II (ApoA-II) | ↑ | [8] |
| Apolipoprotein B (ApoB) | ↓ | [11] |
| Apolipoprotein C-III (ApoC-III) | ↓ | [2] |
Table 2: Quantitative Data from Selected Clinical Studies
| Study | Patient Population | Gemfibrozil Dose | Duration | Key Findings | Reference(s) |
| Helsinki Heart Study | Middle-aged men with primary dyslipidemia | 1200 mg/day | 5 years | 34% reduction in the incidence of coronary heart disease. Significant reduction in triglycerides and increase in HDL cholesterol. | [13] |
| VA-HIT | Men with coronary heart disease, low HDL, and low LDL | 1200 mg/day | 5.1 years (median) | 22% reduction in major coronary events. 6% increase in HDL and 31% decrease in triglycerides. | [14] |
| Study in Type V Hyperlipidemia | Patients with Type V hyperlipidemia | 1200 mg/day | 8 weeks | Total plasma triglycerides reduced from 21.03 to 5.50 mmol/L. HDL cholesterol increased from 0.62 to 0.85 mmol/L. | [15] |
| Study in Chronic Renal Failure | Patients with chronic renal failure and hyperlipidemia | 1200 mg/day | 28 weeks | VLDL triglycerides and cholesterol decreased by ~50%. HDL cholesterol increased by 30%. | [16] |
Signaling Pathways and Experimental Workflows
Gemfibrozil-PPARα Signaling Pathway
Caption: Gemfibrozil activates PPARα, leading to transcriptional regulation of genes involved in lipid metabolism.
Experimental Workflow for Investigating Gemfibrozil's Effects
Caption: A typical experimental workflow to elucidate the metabolic effects of gemfibrozil.
Detailed Experimental Protocols
PPARα Reporter Gene Assay
This assay quantifies the ability of gemfibrozil to activate PPARα.
-
Cell Line: Human hepatoma cell lines like HepG2 are commonly used.
-
Plasmids:
-
An expression vector for human or rodent PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.
-
A control plasmid (e.g., expressing β-galactosidase) for transfection efficiency normalization.
-
-
Procedure:
-
Co-transfect the cells with the PPARα expression vector, the PPRE-luciferase reporter plasmid, and the control plasmid.
-
After transfection, treat the cells with varying concentrations of gemfibrozil or a vehicle control for 24-48 hours.
-
Lyse the cells and measure luciferase and β-galactosidase activities.
-
Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.
-
The fold induction of luciferase activity in gemfibrozil-treated cells compared to vehicle-treated cells indicates the level of PPARα activation.[6][17]
-
Lipoprotein Lipase (LPL) Activity Assay
This assay measures the enzymatic activity of LPL in post-heparin plasma.
-
Principle: LPL activity is determined by measuring the release of radiolabeled free fatty acids from a triglyceride substrate.
-
Substrate: A radiolabeled triacylglycerol emulsion (e.g., [³H]triolein) is used as the substrate.
-
Procedure:
-
Collect blood samples from subjects before and after intravenous heparin administration (to release LPL from the endothelium).
-
Prepare post-heparin plasma.
-
Incubate the plasma with the radiolabeled triglyceride substrate emulsion.
-
Stop the reaction and extract the released radiolabeled free fatty acids using a solvent partition method.
-
Quantify the radioactivity in the fatty acid-containing phase using liquid scintillation counting.
-
LPL activity is expressed as the amount of free fatty acid released per unit of time per volume of plasma.[18][19][20]
-
In Vivo VLDL-Triglyceride Turnover Rate Measurement
This method assesses the rate of VLDL production and clearance.
-
Principle: This technique involves tracing the appearance and disappearance of labeled triglycerides in the VLDL fraction of plasma.
-
Tracer: A radiolabeled precursor of triglycerides, such as [³H]glycerol or a radiolabeled fatty acid, is intravenously infused.
-
Procedure:
-
Administer a bolus or continuous infusion of the radiolabeled tracer to the subject.
-
Collect blood samples at multiple time points.
-
Isolate the VLDL fraction from the plasma by ultracentrifugation.
-
Extract the lipids from the VLDL fraction and measure the radioactivity incorporated into the triglycerides.
-
The VLDL-triglyceride secretion rate and fractional catabolic rate are calculated by applying compartmental modeling to the tracer kinetics data.[16][21]
-
Fatty Acid β-Oxidation Assay in Cultured Hepatocytes
This assay measures the rate of fatty acid breakdown in liver cells.
-
Principle: The rate of β-oxidation is determined by measuring the production of radiolabeled acid-soluble metabolites (ASMs) or CO₂ from a radiolabeled fatty acid substrate.
-
Substrate: [¹⁴C]-labeled long-chain fatty acids like palmitic acid are commonly used.
-
Procedure:
-
Culture primary hepatocytes or a suitable hepatocyte cell line.
-
Treat the cells with gemfibrozil or a vehicle control.
-
Incubate the cells with the [¹⁴C]-labeled fatty acid substrate.
-
For ASM measurement, precipitate the protein and lipids and measure the radioactivity in the acid-soluble supernatant.
-
For CO₂ measurement, capture the evolved ¹⁴CO₂ and quantify it by scintillation counting.
-
The rate of β-oxidation is calculated based on the amount of radiolabeled product formed per unit of time per amount of cellular protein.[15][22]
-
Conclusion
Gemfibrozil exerts its profound effects on lipid metabolism primarily through the activation of the nuclear receptor PPARα. This leads to a cascade of transcriptional changes that collectively reduce plasma triglycerides and VLDL levels while increasing HDL cholesterol. The provided quantitative data and experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of gemfibrozil and to explore its therapeutic potential in various metabolic disorders.
References
- 1. Effects of the PPARα Agonist and Widely Used Antihyperlipidemic Drug Gemfibrozil on Hepatic Toxicity and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
- 3. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Gemfibrozil-Induced Intracellular Triglyceride Increase in SH-SY5Y, HEK and Calu-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 7. droracle.ai [droracle.ai]
- 8. Mechanism of action of gemfibrozil on lipoprotein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of gemfibrozil on lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Gemfibrozil therapy in primary type II hyperlipoproteinemia: effects on lipids, lipoproteins and apolipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of gemfibrozil on serum lipids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of gemfibrozil on adipose tissue and muscle lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An approach to measuring the in vivo transformation of glycerol to a very low density lipoprotein triglyceride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A stable, radioactive substrate emulsion for assay of lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
- 20. LPL Activity Assay Protocol [sigmaaldrich.com]
- 21. Measurement of In Vivo VLDL and Chylomicron Secretion | Springer Nature Experiments [experiments.springernature.com]
- 22. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Utilizing Gemfibrozil-d6 as an Internal Standard for Accurate Quantification of Gemfibrozil by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the use of Gemfibrozil-d6 as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Gemfibrozil. The inclusion of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision in quantitative bioanalysis.
Gemfibrozil is a lipid-regulating agent used in the treatment of hyperlipidemia. Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic studies, drug-drug interaction assessments, and clinical monitoring. This compound, a deuterated analog of Gemfibrozil, serves as an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio.
This application note details a validated LC-MS/MS method, including sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it provides quantitative data and visual workflows to aid researchers in implementing this method in their laboratories.
Experimental Protocols
A widely adopted and validated method for the analysis of Gemfibrozil in human plasma involves protein precipitation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry.[1][2][3]
Materials and Reagents
-
Gemfibrozil analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with EDTA as anticoagulant)
Standard and Internal Standard Stock Solution Preparation
-
Gemfibrozil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Gemfibrozil in 100% methanol.
-
This compound Working Internal Standard Solution (32 µg/mL): Prepare by diluting a stock solution of this compound in 100% methanol.[1]
-
Calibration Standards and Quality Controls (QCs): Prepare working standard stocks of Gemfibrozil at various concentrations (e.g., 5, 10, 25, 50, 100, 250, and 500 µg/mL) by serial dilution of the Gemfibrozil stock solution in methanol.[1] These are then spiked into blank plasma to create calibration standards and QCs at the desired concentrations.[1]
Sample Preparation: Protein Precipitation
This protocol is adapted from a validated method for the analysis of Gemfibrozil in human plasma.[1]
-
Pipette 125 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound working internal standard solution (32 µg/mL) to each tube, except for the blank samples.
-
Add 120 µL of 500 mM ammonium acetate and vortex mix.
-
Add 500 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at 9200 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute it two-fold with ultrapure water.
-
Inject a 15 µL aliquot of the final solution into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following LC parameters have been shown to provide good chromatographic separation of Gemfibrozil.[1]
| Parameter | Value |
| HPLC System | Surveyor LC autosampler and pump or equivalent |
| Column | Sunfire C18, 2.1 mm x 50 mm, 5 µm |
| Mobile Phase | 0.1% Formic Acid in 50:50 Acetonitrile/Water (v/v) |
| Flow Rate | 300 µL/min |
| Column Temperature | 40°C |
| Injection Volume | 15 µL |
Mass Spectrometry (MS) Conditions
A tandem mass spectrometer is used for the detection of Gemfibrozil and this compound. The following are typical parameters for a single quadrupole mass spectrometer, though a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode is recommended for higher selectivity and sensitivity.[1]
| Parameter | Value |
| Mass Spectrometer | Thermo Fisher MSQ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Detection Mode | Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Needle Voltage | 2.5 kV |
| Cone Voltage | 50 V |
| Capillary Temperature | 535°C |
For enhanced selectivity, the use of a triple quadrupole mass spectrometer in MRM mode is the standard for quantitative bioanalysis. The precursor ions ([M+H]⁺) are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).
Based on available data, the following MRM transitions can be used for Gemfibrozil:[4]
-
Gemfibrozil:
-
m/z 251.15 → 83.05 (Collision Energy: -17.0 V)
-
m/z 251.15 → 128.95 (Collision Energy: -12.0 V)
-
-
This compound:
-
m/z 257.56 → 83.05 (Collision energy should be optimized, but is expected to be similar to Gemfibrozil)
-
m/z 257.56 → 128.95 (Collision energy should be optimized, but is expected to be similar to Gemfibrozil)
-
Note: Collision energies are instrument-dependent and should be optimized for the specific mass spectrometer being used.
Data Presentation
The following tables summarize the quantitative data from a validated LC-MS/MS method for Gemfibrozil in human plasma using this compound as an internal standard.[1][2][3]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linear Range | 0.5 - 50 µg/mL |
| Lower Limit of Quantitation (LLOQ) | 0.5 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Intra-Assay Precision and Accuracy
| QC Concentration (µg/mL) | Precision (%CV) | Accuracy (% of Nominal) |
| 0.5 (LLOQ) | 10.7 | 108.7 |
| 1.5 (Low) | 1.6 | 85.6 |
| 10 (Medium) | 3.3 | 92.6 |
| 40 (High) | 2.3 | 91.8 |
Table 3: Inter-Assay Precision and Accuracy
| QC Concentration (µg/mL) | Precision (%CV) | Accuracy (% of Nominal) |
| 0.5 (LLOQ) | 7.8 | 104.0 |
| 1.5 (Low) | 4.4 | 89.4 |
| 10 (Medium) | 5.3 | 94.7 |
| 40 (High) | 4.6 | 92.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for the quantification of Gemfibrozil using this compound as an internal standard.
References
- 1. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantification of Gemfibrozil in Human Plasma using a Validated LC-MS/MS Method with Gemfibrozil-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemfibrozil (Lopid®) is a fibric acid derivative widely used in the treatment of dyslipidemia, primarily hypertriglyceridemia.[1] It functions by activating the peroxisome proliferator-activated receptor-alpha (PPARα), which plays a crucial role in lipid metabolism.[2] Accurate and reliable quantification of gemfibrozil in human plasma is essential for pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring.[1][3] This document provides a detailed protocol for the determination of gemfibrozil in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The stable isotope-labeled compound, gemfibrozil-d6, is utilized as an internal standard (IS) to ensure high accuracy and precision.[1][2][3] The described method is simple, rapid, and suitable for high-throughput analysis in a clinical or research setting.
Experimental
Materials and Reagents
-
Analytes: Gemfibrozil (USP reference standard), this compound (internal standard)[1]
-
Reagents:
-
Human Plasma: K2-EDTA anticoagulated human plasma from at least six different sources for method validation.[1]
Instrumentation
A liquid chromatography system coupled with a tandem mass spectrometer is required. The following is a representative configuration:
-
LC System: A system capable of delivering reproducible gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) or equivalent that provides good peak shape and separation.[4]
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Working Standard Solutions:
-
Prepare working standard solutions of gemfibrozil by serial dilution of the stock solution with methanol to achieve concentrations ranging from 5 to 500 µg/mL.[1]
-
-
Internal Standard Working Solution (32 µg/mL):
-
Prepare a 32 µg/mL working solution of this compound by diluting the stock solution with methanol.[1]
-
-
Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate gemfibrozil working standard solutions to achieve final concentrations of 0.5, 1.0, 2.5, 5.0, 10.0, 25.0, and 50.0 µg/mL.[1]
-
Prepare quality control (QC) samples at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.5 µg/mL
-
Low QC (LQC): 1.5 µg/mL
-
Medium QC (MQC): 10 µg/mL
-
High QC (HQC): 40 µg/mL[1]
-
-
Store plasma standards and QC samples at -80°C until analysis.[1]
-
Sample Preparation: Protein Precipitation
This protocol utilizes a simple and efficient protein precipitation method for sample cleanup.[1]
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Add 125 µL of the respective plasma sample (standard, QC, or unknown) to the labeled tubes.[1]
-
To all tubes except the "double blank" (blank plasma with no IS), add 20 µL of the 32 µg/mL this compound internal standard working solution.[1]
-
Add 250 µL of acetonitrile to each tube to precipitate the plasma proteins.[1]
-
Vortex the tubes for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the sample onto the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)[4] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or gradient elution can be optimized for the specific column. A typical starting point is 60% B, with a run time of less than 5 minutes. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimized for the specific instrument (e.g., 500°C) |
| Ion Spray Voltage | Optimized for the specific instrument (e.g., -4500 V) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Gemfibrozil | 249.2 | 121.1 |
| This compound | 255.2 | 127.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. The full scan mass spectra show gemfibrozil at m/z 251.51 and this compound at m/z 257.56 in some literature, likely due to adduct formation or isotopic distribution.[1] The provided MRM transitions are commonly used for quantification.
Data Analysis and Quantification
-
Integrate the peak areas for gemfibrozil and this compound for each sample.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a 1/x² weighting factor to determine the best fit for the calibration curve.[4]
-
Use the regression equation to calculate the concentration of gemfibrozil in the QC and unknown samples.
Method Validation Summary
A summary of the validation parameters for a similar validated method is presented below for reference.[1]
| Parameter | Result |
| Linear Range | 0.5 - 50 µg/mL[1] |
| Lower Limit of Quantitation (LLOQ) | 0.5 µg/mL[1] |
| Intra-assay Precision (%CV) | 1.6% - 10.7%[1] |
| Inter-assay Precision (%CV) | 4.4% - 7.8%[1] |
| Intra-assay Accuracy (% of nominal) | 85.6% - 108.7%[1] |
| Inter-assay Accuracy (% of nominal) | 89.4% - 104.0%[1] |
Experimental Workflow Diagram
Caption: Workflow for Gemfibrozil Quantification in Human Plasma.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of gemfibrozil in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making it well-suited for regulated bioanalytical studies. The simple protein precipitation sample preparation procedure allows for a high-throughput workflow, which is advantageous in clinical and drug development settings.
References
- 1. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Gemfibrozil in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Gemfibrozil in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Gemfibrozil-d6, is employed. The methodology incorporates a straightforward protein precipitation for sample preparation, facilitating high-throughput analysis. Chromatographic separation is efficiently achieved using a C18 reversed-phase column with a rapid gradient elution. Detection and quantification are performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This validated method is ideally suited for pharmacokinetic evaluations, therapeutic drug monitoring, and various clinical research applications.
Introduction
Gemfibrozil is a widely prescribed fibric acid derivative for the management of dyslipidemia.[1][2] The precise and dependable measurement of Gemfibrozil in biological samples is essential for characterizing its pharmacokinetic profile and for effective clinical oversight. LC-MS/MS has emerged as the premier analytical technique for bioanalysis, offering unparalleled sensitivity, selectivity, and analytical speed. The incorporation of a deuterated internal standard like this compound represents the gold standard in quantitative LC-MS/MS, as it adeptly mitigates matrix effects and variability arising from sample processing and instrument response.[1] This document provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Gemfibrozil analysis in human plasma.
Experimental Protocols
Materials and Reagents
-
Gemfibrozil and this compound reference standards
-
HPLC-grade or LC-MS grade acetonitrile and methanol
-
Formic acid, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple Quadrupole Mass Spectrometer
-
Analytical Column: Sunfire C18, 2.1 mm × 50 mm, 5 µm particle size, or equivalent[3]
Standard and Sample Preparation
Stock Solutions: Prepare individual stock solutions of Gemfibrozil and this compound in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Serially dilute the Gemfibrozil stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve and quality control (QC) samples.
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 32 µg/mL.[3]
Plasma Sample Preparation (Protein Precipitation):
-
Aliquot 125 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[3]
-
Add 20 µL of the this compound internal standard working solution to all tubes except for the double blank (blank plasma with no analyte or IS).[3]
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography (LC) Method
-
Analytical Column: Sunfire C18, 2.1 mm × 50 mm, 5 µm[3]
-
Mobile Phase: 0.1% formic acid in 50:50 acetonitrile/water (v/v)[3]
-
Flow Rate: 300 µL/min[3]
-
Column Temperature: 40°C[3]
-
Injection Volume: 10 µL
-
Run Time: Approximately 5 minutes[3]
Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: Optimization required, a starting point of 535°C can be used.[1]
-
IonSpray Voltage: Optimization required, a starting point of 2.5 kV can be used.[1]
-
Collision Gas (CAD): Optimization required.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) |
| Gemfibrozil | 251.51 | 83.05 | Optimized (e.g., -17 V) |
| Gemfibrozil | 251.51 | 128.95 | Optimized (e.g., -12 V) |
| This compound | 257.56 | Product Ion 1 | Optimized |
| This compound | 257.56 | Product Ion 2 | Optimized |
Note: The m/z for Gemfibrozil is [M+H]+. The m/z for this compound is also for the [M+H]+ ion. Product ions and collision energies for this compound should be determined by direct infusion and optimization on the specific mass spectrometer being used. Due to the deuteration on the dimethyl group, a common fragment ion corresponding to the non-deuterated portion of the molecule is expected.
Data Presentation
Method Validation Summary
The following table summarizes the typical performance characteristics of this LC-MS/MS method for Gemfibrozil.
| Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.5 - 50 µg/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9983 - 0.9998[3] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, Precision ≤ 20%, Accuracy 80-120% | 0.5 µg/mL[3] |
| Intra-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.6% - 10.7%[3] |
| Inter-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.4% - 7.8%[3] |
| Intra-Assay Accuracy (% Nominal) | 85 - 115% (80 - 120% at LLOQ) | 85.6% - 108.7%[3] |
| Inter-Assay Accuracy (% Nominal) | 85 - 115% (80 - 120% at LLOQ) | 89.4% - 104.0%[3] |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Internal standard normalized factor within acceptable limits | Compensated by this compound[1] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A schematic of the analytical workflow.
Signaling Pathway: Gemfibrozil Metabolism and CYP2C8 Inhibition
Gemfibrozil undergoes extensive metabolism, primarily through glucuronidation, to form Gemfibrozil 1-O-β-glucuronide. This metabolite is a potent mechanism-based inhibitor of the cytochrome P450 enzyme CYP2C8. This interaction is clinically significant as it can lead to drug-drug interactions with other medications that are substrates for CYP2C8.
Caption: Metabolic activation and inhibition pathway.
Conclusion
The LC-MS/MS method presented herein offers a reliable, sensitive, and high-throughput approach for the quantification of Gemfibrozil in human plasma. The integration of a deuterated internal standard coupled with a simple protein precipitation sample preparation protocol renders this method highly suitable for routine application in both clinical and research settings. The detailed experimental procedures and validation data provided serve as a valuable resource for scientists and researchers engaged in drug development and clinical pharmacology.
References
Application of Gemfibrozil-d6 in Bioequivalence Studies of Gemfibrozil
For: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of Gemfibrozil-d6 as an internal standard in bioequivalence studies of Gemfibrozil. The use of a stable isotope-labeled internal standard like this compound is critical for the accurate and precise quantification of Gemfibrozil in biological matrices, a fundamental requirement for reliable pharmacokinetic and bioequivalence assessment. This document outlines the rationale for using this compound, a validated bioanalytical method using LC-MS/MS, a protocol for conducting a bioequivalence study, and a summary of representative pharmacokinetic data.
Introduction: The Role of this compound in Bioanalysis
In bioequivalence studies, the accurate quantification of the active pharmaceutical ingredient (API) in a biological matrix, typically plasma, is paramount. The goal is to compare the rate and extent of absorption of a test (generic) formulation to a reference (brand-name) formulation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its high sensitivity, selectivity, and speed.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. This compound is an ideal internal standard for Gemfibrozil quantification for the following reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Gemfibrozil. This ensures that it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation.
-
Co-elution: It co-elutes with the analyte (Gemfibrozil) during chromatography, meaning it experiences the same chromatographic conditions.
-
Compensation for Matrix Effects: A major challenge in bioanalysis is the "matrix effect," where components of the biological matrix can enhance or suppress the ionization of the analyte in the mass spectrometer source, leading to inaccurate results. Since this compound is affected by the matrix in the same way as Gemfibrozil, the ratio of their peak areas remains constant, thus correcting for these variations.[1]
-
Improved Accuracy and Precision: By normalizing for variations in sample preparation, injection volume, and instrument response, this compound significantly improves the accuracy and precision of the analytical method.[2][3][4]
The diagram below illustrates the principle of using an internal standard to correct for variations in the analytical process.
Bioanalytical Method Protocol
This section details a validated LC-MS/MS method for the quantification of Gemfibrozil in human plasma using this compound as the internal standard.[2][4]
Materials and Reagents
-
Gemfibrozil reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with EDTA as anticoagulant)
Preparation of Standards and Controls
-
Stock Solutions: Prepare stock solutions of Gemfibrozil (1 mg/mL) and this compound (32 µg/mL) in methanol. Store at -20°C.
-
Working Standards: Prepare working standard solutions of Gemfibrozil by serially diluting the stock solution with methanol to achieve concentrations ranging from 5 to 500 µg/mL.
-
Calibration Curve Standards: Spike blank human plasma with the working standard solutions to create calibration standards with a concentration range of 0.5 to 50 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at four concentration levels: Lower Limit of Quantification (LLOQ, 0.5 µg/mL), Low QC (1.5 µg/mL), Medium QC (10 µg/mL), and High QC (40 µg/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 125 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add a specified amount of this compound working solution to each tube (except for blanks).
-
Add 250 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Surveyor LC or equivalent |
| Analytical Column | 2.1 mm × 50 mm, 5 µm Sunfire C18 |
| Mobile Phase | 0.1% Formic Acid in 50:50 Acetonitrile/Water (v/v) |
| Flow Rate | 300 µL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Single quadrupole or triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Polarity |
| Detection Mode | Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Ions to Monitor (m/z) | Gemfibrozil: 251.51, this compound: 257.56 |
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Result[2][5] |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | 0.5 - 50 µg/mL |
| Intra-assay Precision | Coefficient of Variation (CV) ≤ 15% | 1.6% - 10.7% |
| Inter-assay Precision | Coefficient of Variation (CV) ≤ 15% | 4.4% - 7.8% |
| Intra-assay Accuracy | Within 85-115% of nominal value | 85.6% - 108.7% |
| Inter-assay Accuracy | Within 85-115% of nominal value | 89.4% - 104.0% |
| LLOQ | Signal-to-noise ratio ≥ 5; CV ≤ 20% | 0.5 µg/mL |
Bioequivalence Study Protocol
This section provides a general protocol for a bioequivalence study of Gemfibrozil tablets.
Study Design
A randomized, open-label, two-treatment, two-period, crossover design is recommended.[6] This design minimizes inter-subject variability.
Study Population
-
Healthy adult male and non-pregnant, non-lactating female volunteers.
-
Inclusion and exclusion criteria should be clearly defined in the study protocol.
Dosing and Sample Collection
-
Subjects fast overnight before receiving a single oral dose of either the test or reference Gemfibrozil formulation (e.g., 900 mg tablet) with water.[6]
-
Blood samples are collected in EDTA tubes at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
After the washout period, subjects return and receive the alternate formulation, with blood sampling repeated as in the first period.
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: The following parameters are calculated from the plasma concentration-time data for each subject:
-
Cmax: Maximum observed plasma concentration.
-
AUClast: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time zero extrapolated to infinity.
-
-
Statistical Analysis:
-
The data for Cmax, AUClast, and AUC(0-inf) are log-transformed.
-
Analysis of Variance (ANOVA) is performed to assess the effects of formulation, period, sequence, and subject.
-
The 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) for Cmax and AUC are calculated.
-
Bioequivalence is concluded if the 90% CIs for the ratios of Cmax and AUC fall within the acceptance range of 80.00% to 125.00%. [6]
-
Data Presentation
The following table presents representative results from a bioequivalence study of a 900 mg Gemfibrozil tablet formulation.[6]
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval | FDA Acceptance Limit | Bioequivalence |
| Cmax | 90.29 | 81.39 - 100.17 | 80.00% - 125.00% | Pass |
| AUClast | 96.26 | 90.33 - 102.59 | 80.00% - 125.00% | Pass |
| AUC(0-inf) | 96.62 | 90.82 - 102.78 | 80.00% - 125.00% | Pass |
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides the necessary accuracy and precision for the determination of Gemfibrozil in human plasma. This enables the reliable assessment of key pharmacokinetic parameters required for bioequivalence studies. The protocols and data presented herein demonstrate a robust framework for conducting bioequivalence studies of Gemfibrozil formulations in accordance with regulatory standards.
References
- 1. Pharmacokinetics and relative bioavailability of gemfibrozil capsules in 12 healthy volunteers [manu41.magtech.com.cn]
- 2. Pharmacokinetic and bioequivalence study of two gemfibrozil preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Comparative bioavailability study with two gemfibrozil tablet formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Gemfibrozil in Human Urine by LC-MS/MS using Gemfibrozil-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of gemfibrozil in human urine. To account for the extensive metabolism of gemfibrozil, the protocol includes an enzymatic hydrolysis step using β-glucuronidase to convert the major metabolite, gemfibrozil 1-O-β-glucuronide, back to the parent drug, allowing for the determination of total gemfibrozil concentration. Gemfibrozil-d6 is utilized as an internal standard (IS) to ensure high accuracy and precision. The method is sensitive, specific, and suitable for pharmacokinetic studies, drug monitoring, and other clinical research applications.
Introduction
Gemfibrozil is a lipid-regulating agent of the fibrate class used in the treatment of hyperlipidemia.[1] Monitoring its excretion in urine is crucial for understanding its pharmacokinetics and metabolism. Following oral administration, approximately 70% of the gemfibrozil dose is excreted in the urine, predominantly as its glucuronide conjugate.[2][3] Less than 2% is excreted as the unchanged parent drug.[4] Therefore, a reliable quantitative method for urinary gemfibrozil requires the hydrolysis of this glucuronide metabolite. This application note describes a comprehensive LC-MS/MS protocol for the determination of total gemfibrozil in human urine, incorporating enzymatic hydrolysis and utilizing a stable isotope-labeled internal standard (this compound) for accurate quantification.
Experimental
Materials and Reagents
-
Gemfibrozil and this compound standards (Cayman Chemical or equivalent)[5]
-
β-Glucuronidase from Helix pomatia or recombinant sources[6]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Supel™ Swift HLB) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of gemfibrozil and this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (50:50, v/v) to prepare working standards for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL) in methanol.
Sample Preparation
The following protocol outlines a "dilute-and-shoot" method with enzymatic hydrolysis, which is a common and efficient approach for urine samples.
-
Enzymatic Hydrolysis:
-
To 100 µL of urine sample in a microcentrifuge tube, add 100 µL of β-glucuronidase solution (prepared in a suitable buffer, e.g., 100 mM ammonium acetate, pH 5.0).[7]
-
Add 10 µL of the this compound internal standard working solution.
-
Vortex the mixture and incubate at 37-55°C for 2 to 18 hours. Optimal incubation time and temperature should be validated for the specific enzyme used.[6]
-
-
Protein Precipitation:
-
After incubation, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Dilution and Injection:
-
Transfer the supernatant to a clean tube and dilute with water if necessary.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
Alternatively, for cleaner samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be performed after the hydrolysis step.[8]
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3-0.5 mL/min |
| Gradient | Start with 5-10% B, ramp up to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Gemfibrozil: m/z 249.1 → 121.1 (Quantifier), m/z 249.1 → 149.1 (Qualifier) |
| This compound: m/z 255.2 → 127.1 | |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
Note: The exact m/z values for gemfibrozil and this compound may vary slightly based on instrumentation. For positive ion mode, the precursor ions would be [M+H]+, with m/z 251.5 for gemfibrozil and 257.6 for this compound.[3]
Results and Discussion
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters are summarized in the table below. The provided data is a representative example based on typical performance for such assays.
| Validation Parameter | Typical Performance |
| Linearity Range | 0.1 - 100 µg/mL (r² > 0.99)[4] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[9] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by the internal standard |
| Stability | Stable under tested conditions (e.g., freeze-thaw, bench-top, post-preparative) |
Quantitative Data Summary
The following tables summarize typical pharmacokinetic parameters and method performance data for the quantitative analysis of gemfibrozil.
Table 1: LC-MS/MS Method Parameters
| Parameter | Gemfibrozil | This compound |
| Precursor Ion (m/z) | 249.1 | 255.2 |
| Product Ion (m/z) - Quantifier | 121.1 | 127.1 |
| Product Ion (m/z) - Qualifier | 149.1 | - |
| Retention Time (min) | ~ 5.2 | ~ 5.2 |
Table 2: Method Validation Summary
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 12.5 | ± 9.8 | ≤ 14.1 | ± 10.5 |
| Low QC | 0.3 | ≤ 9.8 | ± 7.2 | ≤ 11.5 | ± 8.1 |
| Mid QC | 15 | ≤ 7.5 | ± 5.1 | ≤ 8.9 | ± 6.3 |
| High QC | 80 | ≤ 6.9 | ± 4.5 | ≤ 7.8 | ± 5.9 |
Visualizations
References
- 1. unitedchem.com [unitedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 8. Determination of Gemfibrozil (Lipitor and Lopid) in Water, Biological Fluids and Drug Matrix by Dispersive Liquid-Liquid micro Extraction (DLLME) and Liquid Chromatography | E3S Web of Conferences [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
Preparation of Stock Solutions for Gemfibrozil-d6: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of stock solutions of Gemfibrozil-d6, a deuterated analog of Gemfibrozil commonly utilized as an internal standard in quantitative bioanalytical studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS). Adherence to proper solution preparation techniques is critical for ensuring the accuracy, precision, and reliability of analytical data. This guide outlines the necessary materials, step-by-step protocols for preparing primary and working stock solutions, and best practices for storage and handling.
Introduction
Gemfibrozil is a lipid-regulating agent used in the treatment of hyperlipidemia.[1][2][3] In pharmacokinetic and drug metabolism studies, a stable isotope-labeled internal standard is essential for accurate quantification of the parent drug in biological matrices.[4] this compound, with deuterium atoms incorporated into its structure, serves as an ideal internal standard for Gemfibrozil analysis by co-eluting with the analyte during chromatography and exhibiting similar ionization efficiency in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.[5][6]
This application note details the standardized procedures for preparing high-quality stock solutions of this compound, ensuring consistent performance in downstream analytical applications.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting appropriate solvents and storage conditions.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Chemical Name | 5-(2,5-dimethylphenoxy)-2,2-di(methyl-d3)-pentanoic acid | [1] |
| Synonyms | CI-719-d6 | [1] |
| Molecular Formula | C₁₅H₁₆D₆O₃ | [1] |
| Molecular Weight | 256.4 g/mol | [1] |
| Appearance | White Solid | [7] |
| Purity | ≥99% deuterated forms | [1] |
| Solubility | Soluble in DMSO and Methanol. | [1] |
| Storage Temperature | -20°C | [1][8] |
| Stability | ≥ 4 years at -20°C | [1] |
Experimental Protocols
Materials and Equipment
-
This compound (solid, ≥99% purity)
-
High-purity solvents (LC-MS grade or equivalent):
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Cryogenic vials or amber glass vials with PTFE-lined caps
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of Primary Stock Solution (e.g., 1 mg/mL)
This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in methanol.
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount (e.g., 10 mg) of this compound using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask.
-
Solvent Addition: Add a small volume of methanol (approximately 5-7 mL) to the flask.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or an ultrasonic bath to ensure complete dissolution.
-
Final Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume of 10 mL with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the primary stock solution into appropriately labeled cryogenic or amber glass vials. Store at -20°C for long-term stability.
Preparation of Working Stock Solutions
Working stock solutions are prepared by diluting the primary stock solution to a desired concentration. The following table provides an example of a serial dilution scheme to prepare a range of working standards.
Table 2: Example Dilution Scheme for this compound Working Solutions
| Target Concentration (µg/mL) | Volume of Stock (µL) | Stock Concentration (µg/mL) | Final Volume (mL) | Diluent |
| 100 | 1000 | 1000 | 10 | Methanol |
| 32 | 320 | 1000 | 10 | Methanol |
| 10 | 100 | 1000 | 10 | Methanol |
| 1 | 100 | 100 | 10 | Methanol |
Note: The concentrations and volumes can be adjusted based on the specific requirements of the analytical method. A 32 μg/mL solution of this compound has been reported for use as a working internal standard stock solution.[5]
Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound stock solutions.
Caption: Workflow for the preparation of this compound stock solutions.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and organic solvents. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. All procedures involving the handling of the solid compound and the preparation of solutions should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[9]
Conclusion
The protocol described in this application note provides a reliable method for the preparation of this compound stock solutions. Accurate preparation and proper storage of these solutions are fundamental for achieving high-quality data in quantitative analytical studies. By following these guidelines, researchers can ensure the consistency and reliability of their experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (2,2-dimethyl-d6) | CymitQuimica [cymitquimica.com]
- 8. This compound | CAS 1184986-45-5 | LGC Standards [lgcstandards.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Application Notes and Protocols: Gemfibrozil-d6 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Gemfibrozil-d6 in drug-drug interaction (DDI) studies. Gemfibrozil is a well-characterized perpetrator drug, primarily acting as a potent mechanism-based inhibitor of Cytochrome P450 2C8 (CYP2C8).[1][2][3] Its deuterated analog, this compound, serves as an essential internal standard for the accurate quantification of gemfibrozil in biological matrices during these studies.
Introduction to Gemfibrozil-Mediated Drug-Drug Interactions
Gemfibrozil, a lipid-lowering agent, is a critical tool in clinical pharmacology for assessing the DDI potential of new chemical entities. While gemfibrozil itself is a weak inhibitor of CYP2C8, its major metabolite, gemfibrozil 1-O-β-glucuronide, is a potent mechanism-based inactivator of this enzyme.[2][4] This irreversible inhibition can lead to significant increases in the plasma concentrations of co-administered drugs that are substrates of CYP2C8, potentially causing adverse effects.[2][5]
Furthermore, gemfibrozil and its glucuronide metabolite can also inhibit other drug transporters, such as organic anion transporting polypeptide 1B1 (OATP1B1) and organic anion transporter 3 (OAT3), adding complexity to its DDI profile.[1][3] Therefore, conducting well-designed DDI studies with gemfibrozil is crucial for ensuring the safety and efficacy of investigational drugs.
Role of this compound
This compound is a stable isotope-labeled version of gemfibrozil where six hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its key advantages include:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to gemfibrozil, ensuring it behaves similarly during sample extraction, chromatography, and ionization.
-
Distinct Mass: The mass difference allows for its differentiation from the unlabeled gemfibrozil by the mass spectrometer, enabling accurate quantification of the analyte.
-
Correction for Variability: It effectively compensates for variations in sample preparation and instrument response, leading to high precision and accuracy in the measurement of gemfibrozil concentrations.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to gemfibrozil DDI studies.
Table 1: In Vitro Inhibition Parameters of Gemfibrozil and its Glucuronide Metabolite
| Compound | Enzyme/Transporter | Inhibition Type | IC50 (µM) | Ki (µM) |
| Gemfibrozil | CYP2C8 | Reversible (Weak) | 95 | 9.3 - 270 |
| Gemfibrozil 1-O-β-glucuronide | CYP2C8 | Mechanism-Based | 20 - 52 | N/A |
| Gemfibrozil | OATP1B1 | Reversible | - | - |
| Gemfibrozil 1-O-β-glucuronide | OATP1B1 | Reversible | - | - |
| Gemfibrozil | OAT3 | Reversible | - | - |
| Gemfibrozil 1-O-β-glucuronide | OAT3 | Reversible | - | - |
Data compiled from multiple sources.[2][7] Note: Specific values can vary depending on the in vitro system and experimental conditions.
Table 2: Example Clinical DDI Study Design with a CYP2C8 Substrate (Victim Drug)
| Parameter | Description |
| Study Design | Open-label, two-period, fixed-sequence crossover. |
| Subjects | Healthy volunteers (e.g., n=12-20). |
| Period 1 | Single dose of the victim drug administered alone. |
| Washout Period | Sufficient duration to ensure complete elimination of the victim drug (typically 5-7 half-lives). |
| Period 2 | Pre-treatment with gemfibrozil (e.g., 600 mg twice daily for several days to achieve steady-state inhibition), followed by co-administration of a single dose of the victim drug. |
| Pharmacokinetic Sampling | Serial blood samples collected at predefined time points after victim drug administration in both periods to determine the full pharmacokinetic profile (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose). |
| Analytes to Measure | Victim drug, its major metabolites, and gemfibrozil in plasma. |
Experimental Protocols
In Vivo Clinical DDI Study Protocol
This protocol outlines a typical clinical study to investigate the effect of gemfibrozil on the pharmacokinetics of an investigational drug (a potential CYP2C8 substrate).
Objective: To assess the impact of multiple doses of gemfibrozil on the single-dose pharmacokinetics of the victim drug in healthy subjects.
Methodology:
-
Subject Screening and Enrollment: Recruit healthy male and non-pregnant female volunteers who meet the inclusion and exclusion criteria. Obtain informed consent.
-
Period 1 (Reference):
-
Administer a single oral dose of the victim drug to fasting subjects.
-
Collect serial blood samples at appropriate time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Process blood samples by centrifugation to obtain plasma, which is then stored frozen at -80°C until analysis.
-
-
Washout Period: A washout period of at least 7 days should follow the last pharmacokinetic sample collection in Period 1.
-
Period 2 (Treatment):
-
Administer gemfibrozil 600 mg orally twice daily for 5-7 days to achieve steady-state inhibition of CYP2C8.
-
On the morning of the last day of gemfibrozil dosing, co-administer a single oral dose of the victim drug.
-
Continue gemfibrozil administration as scheduled.
-
Collect serial blood samples for pharmacokinetic analysis of the victim drug and gemfibrozil at the same time points as in Period 1.
-
Process and store plasma samples as described for Period 1.
-
-
Bioanalysis: Analyze plasma samples for the concentrations of the victim drug, its metabolites, and gemfibrozil using a validated bioanalytical method (e.g., LC-MS/MS) with this compound as the internal standard for gemfibrozil quantification.
-
Pharmacokinetic and Statistical Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) for the victim drug in both periods. Determine the geometric mean ratios (Period 2 / Period 1) and 90% confidence intervals for AUC and Cmax to quantify the magnitude of the DDI.
Bioanalytical Method Protocol for Gemfibrozil Quantification using LC-MS/MS
Objective: To accurately quantify gemfibrozil concentrations in human plasma.
Materials:
-
Human plasma samples from the clinical study.
-
Gemfibrozil reference standard.
-
This compound internal standard (IS).
-
Acetonitrile (ACN), HPLC or LC-MS grade.
-
Methanol (MeOH), HPLC or LC-MS grade.
-
Formic acid, LC-MS grade.
-
Water, ultrapure.
-
96-well plates or microcentrifuge tubes.
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of gemfibrozil and this compound in methanol.
-
From these stock solutions, prepare serial dilutions in 50:50 (v/v) ACN:water to create calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of the internal standard (this compound) in ACN (e.g., at 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (standards, QCs, and study samples) into a 96-well plate.
-
Add 150 µL of the internal standard working solution (this compound in ACN) to each well.
-
Vortex the plate for 2 minutes to precipitate plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate gemfibrozil from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gemfibrozil: e.g., m/z 249.1 → 121.1
-
This compound: e.g., m/z 255.2 → 127.1
-
-
Optimize instrument parameters (e.g., declustering potential, collision energy) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for gemfibrozil and this compound.
-
Calculate the peak area ratio (gemfibrozil / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of gemfibrozil in the QC and study samples from the calibration curve.
-
Visualizations
Caption: Mechanism of Gemfibrozil-mediated CYP2C8 inhibition.
Caption: Experimental workflow for a clinical DDI study.
Caption: Data analysis logic for quantification.
References
- 1. Role of gemfibrozil as an inhibitor of CYP2C8 and membrane transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of CYP2C8 by Acyl Glucuronides of Gemfibrozil and Clopidogrel: Pharmacological Significance, Progress and Challenges | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of CYP2C8 by Acyl Glucuronides of Gemfibrozil and Clopidogrel: Pharmacological Significance, Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Rationalization of Gemfibrozil Drug Interactions: Consideration of Transporters-Enzyme Interplay and the Role of Circulating Metabolite Gemfibrozil 1-O-β-Glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Bioanalysis with Gemfibrozil-d6
Welcome to the technical support center for troubleshooting matrix effects in bioanalysis when using Gemfibrozil-d6 as an internal standard. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of Gemfibrozil?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma, urine).[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of the target analyte, in this case, Gemfibrozil.[1][2] Biological samples contain numerous compounds like phospholipids, salts, and metabolites that can interfere with the ionization of Gemfibrozil in the mass spectrometer source, compromising the reliability of the bioanalytical method.[1]
Q2: How does using this compound as an internal standard help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Gemfibrozil. Because it is chemically almost identical to Gemfibrozil, it co-elutes and experiences similar matrix effects.[1] By calculating the peak area ratio of Gemfibrozil to this compound, the variability caused by ion suppression or enhancement is normalized, leading to more accurate and precise quantification.[1]
Q3: What are the common signs of significant matrix effects in my assay?
A3: Common indicators of matrix effects include:
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Poor reproducibility of quality control (QC) samples.
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Inconsistent analyte response in different biological lots.
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Non-linear calibration curves.
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Significant ion suppression or enhancement when assessed using post-column infusion or post-extraction spike experiments.
Q4: Can I use a different internal standard if this compound is not available?
A4: While other compounds with similar chemical properties (structural analogs) can be used as internal standards, a stable isotope-labeled internal standard like this compound is highly recommended. A SIL-IS most closely mimics the chromatographic behavior and ionization response of the analyte, providing the most effective compensation for matrix effects.
Troubleshooting Guides
Issue 1: High variability in QC sample results.
This is a common symptom of uncompensated matrix effects. Follow these troubleshooting steps:
Troubleshooting Workflow for High Variability in QC Samples
Caption: Troubleshooting decision tree for addressing high variability in QC samples.
Step-by-step Guide:
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Verify Internal Standard Addition: Ensure that this compound is consistently added at the correct concentration to all samples, including calibration standards and QCs.
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Check for Co-elution: The effectiveness of a SIL-IS depends on its co-elution with the analyte. A slight shift in retention time can lead to differential matrix effects. If co-elution is poor, chromatographic conditions may need adjustment.
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Improve Sample Cleanup: If variability persists, consider enhancing your sample preparation to remove more interfering matrix components. Switching from protein precipitation (PPT) to solid-phase extraction (SPE) can significantly reduce matrix effects.
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Optimize Chromatography: Adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry can help separate Gemfibrozil from interfering matrix components.
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Assess Matrix Factor: Perform a quantitative assessment of the matrix effect to understand the extent of ion suppression or enhancement in your current method.
Issue 2: Poor sensitivity and low analyte response.
This is often caused by significant ion suppression.
Troubleshooting Workflow for Poor Sensitivity
Caption: Troubleshooting workflow for addressing poor analytical sensitivity.
Step-by-step Guide:
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Optimize Mass Spectrometer Settings: Ensure that the MS source parameters (e.g., capillary voltage, gas flows, temperature) are optimized for Gemfibrozil ionization.
-
Conduct Post-Column Infusion: This experiment will help visualize the regions in your chromatogram where ion suppression is occurring. A continuous infusion of Gemfibrozil solution is introduced post-column, and a blank matrix extract is injected. Dips in the baseline signal indicate ion suppression.
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Modify Chromatographic Conditions: If the Gemfibrozil peak elutes in a region of significant ion suppression, adjust the chromatographic method to shift its retention time to a "cleaner" part of the chromatogram.
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Enhance Sample Preparation: As with high variability, improving sample cleanup is a key strategy. Phospholipids are a major cause of ion suppression, and techniques like SPE are more effective at removing them than simple protein precipitation.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Phospholipid Removal | Expected Impact on Matrix Effect for Gemfibrozil | Recommended Use Case |
| Protein Precipitation (PPT) | Low | High potential for ion suppression. | High-throughput screening where speed is critical and matrix effects are manageable with a SIL-IS. |
| Solid-Phase Extraction (SPE) | Moderate to High | Significant reduction in ion suppression compared to PPT.[2] | Methods requiring higher sensitivity and accuracy; when PPT results in unacceptable matrix effects. |
| HybridSPE | Very High | Minimal ion suppression.[2] | Assays with very low limits of quantification or particularly challenging matrices. |
Table 2: Expected Performance with and without this compound
| Scenario | Expected Precision (%CV) | Expected Accuracy (%Bias) | Rationale |
| With this compound IS | < 15% | ± 15% | This compound co-elutes and experiences similar ion suppression/enhancement, effectively normalizing the analyte response.[1] |
| Without this compound IS | > 15% | Potentially > ± 15% | Variations in matrix effects between samples are not compensated for, leading to higher variability and potential bias in the results. |
Experimental Protocols
Protocol 1: Assessment of Matrix Factor using Post-Extraction Spiking
This protocol is used to quantitatively measure the extent of matrix effects.
Experimental Workflow for Matrix Factor Assessment
Caption: Workflow for the quantitative assessment of matrix factor.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare standards of Gemfibrozil and this compound in the final mobile phase or reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least five different lots of blank biological matrix (e.g., plasma). Spike the extracted matrix with Gemfibrozil and this compound to the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with Gemfibrozil and this compound at the same concentrations, and then perform the extraction procedure.
-
-
Analysis: Analyze all three sets using the developed LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF): Calculate the ratio of the peak area of the analyte in Set B to the peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The coefficient of variation of the MF across different matrix lots should be < 15%.
-
Recovery: Compare the peak areas of Set C to Set B to determine the extraction recovery.
-
Process Efficiency: Compare the peak areas of Set C to Set A to evaluate the overall process efficiency.
-
Protocol 2: Sample Preparation of Plasma using Protein Precipitation
This is a rapid method for sample cleanup.
Methodology:
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing this compound (internal standard).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 3: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
This method provides a cleaner extract compared to protein precipitation.
Methodology:
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: To 500 µL of plasma, add the this compound internal standard. Dilute the plasma sample with 500 µL of 4% phosphoric acid in water and vortex. Load the diluted sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the Gemfibrozil and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Protocol 4: Suggested LC-MS/MS Parameters for Gemfibrozil and this compound
These are starting parameters that should be optimized for your specific instrumentation.
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MS/MS Transitions:
-
Gemfibrozil: Precursor ion (Q1) m/z 249.2 -> Product ion (Q3) m/z 121.1
-
This compound: Precursor ion (Q1) m/z 255.2 -> Product ion (Q3) m/z 127.1
-
By utilizing these guides and protocols, researchers can effectively identify, troubleshoot, and mitigate matrix effects in the bioanalysis of Gemfibrozil, leading to more reliable and accurate data in their drug development studies.
References
Technical Support Center: Optimizing Mass Spectrometry for Gemfibrozil-d6 Detection
Welcome to the technical support center for the analysis of Gemfibrozil-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing mass spectrometry parameters and troubleshooting common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical ionization mode for Gemfibrozil and this compound analysis by LC-MS/MS?
A1: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of Gemfibrozil and its deuterated internal standard, this compound. However, due to the carboxylic acid moiety in its structure, Gemfibrozil is an acidic drug and often exhibits better sensitivity in the negative ion mode (ESI-).
Q2: What are the precursor ions (Q1) for Gemfibrozil and this compound?
A2: The precursor ions to monitor in the first quadrupole (Q1) are as follows:
| Compound | Ionization Mode | Precursor Ion (m/z) |
| Gemfibrozil | Positive (ESI+) | 251.5 |
| This compound | Positive (ESI+) | 257.6 |
| Gemfibrozil | Negative (ESI-) | 249.3 |
| This compound | Negative (ESI-) | 255.3 |
Q3: Why is this compound a suitable internal standard for Gemfibrozil quantification?
A3: this compound is a stable isotope-labeled (SIL) internal standard for Gemfibrozil. It is an ideal internal standard because it has the same chemical and physical properties as the analyte, leading to similar extraction recovery and ionization efficiency. This co-elution helps to accurately correct for variations in sample preparation and matrix effects, which can suppress or enhance the ion signal.
Q4: What is a common sample preparation technique for plasma samples containing Gemfibrozil?
A4: A widely used and effective method for preparing plasma samples for Gemfibrozil analysis is protein precipitation with acetonitrile.[1] This technique is straightforward, rapid, and efficiently removes a large proportion of proteins that can interfere with the analysis and contaminate the LC-MS system.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometry Parameters | Verify that the mass spectrometer is set to the correct precursor and product ions for Gemfibrozil and this compound. Ensure the ionization mode (positive or negative ESI) is appropriate. For initial troubleshooting, you can perform a full scan to confirm the presence of the precursor ions. |
| Suboptimal Source Conditions | Infuse a standard solution of Gemfibrozil directly into the mass spectrometer to optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas). |
| Inefficient Ionization | For negative ion mode, ensure the mobile phase pH is appropriate to deprotonate Gemfibrozil (e.g., using a buffer like ammonium acetate). For positive ion mode, an acidic modifier like formic acid can enhance protonation. |
| Sample Degradation | Gemfibrozil is generally stable, but improper storage of processed samples (e.g., prolonged exposure to room temperature) can lead to degradation. Ensure samples are stored appropriately, typically at -20°C or -80°C. |
| LC Elution Problems | Check if the analyte is being retained on or eluting too quickly from the analytical column. Verify the mobile phase composition, gradient, and flow rate. A blocked or old column may also lead to poor peak shape and intensity. |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. Filter all mobile phases before use. |
| Matrix Effects | The sample matrix can cause ion suppression or enhancement. Improve sample cleanup by using techniques like solid-phase extraction (SPE) instead of or in addition to protein precipitation. Diluting the sample may also mitigate matrix effects. |
| Contaminated LC-MS System | High background can result from contamination in the injection port, tubing, or mass spectrometer ion source. Flush the LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water). Clean the ion source components according to the manufacturer's instructions. |
| Leaking Connections | Check all fittings and connections for leaks, as this can introduce air and contaminants into the system. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Variable Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards and quality controls. Use calibrated pipettes and consistent vortexing and centrifugation times. |
| Inconsistent Internal Standard Addition | Verify that the internal standard is added accurately and consistently to every sample. An error in the internal standard concentration will directly impact the accuracy of the results. |
| LC System Variability | Fluctuations in pump performance can lead to shifts in retention time and variable peak areas. Prime the pumps and check for pressure fluctuations. |
| Autosampler Issues | Inconsistent injection volumes can lead to variability. Check the autosampler for air bubbles in the syringe and ensure the correct injection volume is programmed. |
| Matrix Effects | As mentioned previously, matrix effects can lead to inconsistent ion suppression or enhancement between samples. The use of a stable isotope-labeled internal standard like this compound should minimize this, but significant variations in the matrix between samples can still have an impact. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma sample, standard, or quality control, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 40% B
-
0.5-2.5 min: 40% to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: 95% to 40% B
-
3.1-4.0 min: Hold at 40% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters
The following table summarizes typical starting parameters for MS detection. These should be optimized for your specific instrument.
| Parameter | Setting (Positive Ion Mode) | Setting (Negative Ion Mode) |
| Ionization Mode | Electrospray Ionization (ESI+) | Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Source Temperature | 150°C | 150°C |
| Desolvation Temperature | 400°C | 400°C |
| Desolvation Gas Flow | 800 L/hr | 800 L/hr |
| Cone Gas Flow | 50 L/hr | 50 L/hr |
| Nebulizer Gas Pressure | 7 bar | 7 bar |
Multiple Reaction Monitoring (MRM) Transitions:
For tandem mass spectrometry, MRM is the preferred mode for quantification due to its high selectivity and sensitivity. The following are suggested transitions to start with for method development. The collision energy and other parameters should be optimized by infusing a standard solution of each compound.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Gemfibrozil (ESI-) | 249.3 | 121.1 | 0.1 | 30 | 15 |
| 137.1 | 0.1 | 30 | 12 | ||
| This compound (ESI-) | 255.3 | 127.1 | 0.1 | 30 | 15 |
| 143.1 | 0.1 | 30 | 12 | ||
| Gemfibrozil (ESI+) | 251.5 | 121.1 | 0.1 | 35 | 18 |
| 135.1 | 0.1 | 35 | 15 | ||
| This compound (ESI+) | 257.6 | 127.1 | 0.1 | 35 | 18 |
| 141.1 | 0.1 | 35 | 15 |
Note: The product ions and collision energies are suggested starting points based on the structure of Gemfibrozil and may require optimization on your specific instrument.
Visualized Workflows and Logic
Caption: A typical experimental workflow for the quantification of Gemfibrozil using this compound as an internal standard.
Caption: A logical troubleshooting workflow for diagnosing the cause of low or no signal in this compound detection.
References
How to avoid ion suppression for Gemfibrozil-d6 in ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues with Gemfibrozil-d6 in Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting matrix components. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] Even when using a deuterated internal standard like this compound to compensate for variations in the analysis of the parent drug, significant suppression of the internal standard itself can lead to inaccurate quantification.
Q2: What are the common causes of ion suppression for this compound?
Ion suppression in the analysis of this compound can stem from several sources, primarily related to the sample matrix and analytical method:
-
Matrix Effects: Endogenous components from biological samples (e.g., plasma, urine) such as phospholipids, salts, and proteins are major contributors to ion suppression.[2]
-
Co-eluting Compounds: Other drugs, metabolites, or formulation excipients that elute from the liquid chromatography (LC) column at the same time as this compound can compete for ionization.
-
Mobile Phase Additives: While necessary for chromatography, some mobile phase additives can suppress ionization. For example, trifluoroacetic acid (TFA) is known to cause significant signal suppression in positive ion mode.
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression, leading to a non-linear response.
Q3: My this compound signal is low and inconsistent. How can I troubleshoot this?
Low and variable signal for this compound is a classic sign of ion suppression. Here is a step-by-step troubleshooting workflow:
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Evaluate Sample Preparation: The cleanliness of your sample is crucial. If you are using a simple protein precipitation (PPT) method, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[2]
-
Optimize Chromatography: Ensure that Gemfibrozil and this compound co-elute and are chromatographically separated from the regions of significant matrix effects. This can be achieved by modifying the mobile phase composition, gradient profile, or switching to a different LC column. A systematic study on Gemfibrozil suggested that an Acquity BEH C18 column with a gradient elution using 5.0 mM ammonium acetate in methanol can effectively overcome matrix effects.[3]
-
Check for Co-eluting Metabolites: Gemfibrozil is metabolized, for instance, to a glucuronide conjugate. While the internal standard is deuterated, it may not perfectly co-elute with all metabolites of the parent drug which could be causing interference. Ensure your chromatography separates this compound from any potential cross-talking metabolites.[1]
-
Review Mobile Phase Composition: If using additives known for suppression, consider alternatives. For example, formic acid at a low concentration (e.g., 0.1%) is generally more ESI-friendly than TFA. Ammonium acetate or ammonium formate can also be good alternatives.[3][4]
-
Use a Stable Isotope-Labeled Internal Standard: You are already using this compound, which is the correct approach. It is the most effective way to compensate for matrix effects as it has nearly identical chemical and physical properties to the analyte.[1]
Troubleshooting Workflow
Caption: A flowchart for troubleshooting ion suppression of this compound.
Comparison of Sample Preparation Techniques
The choice of sample preparation method significantly impacts the degree of ion suppression. Below is a summary of common techniques:
| Sample Preparation Method | Pros | Cons | Effectiveness for Gemfibrozil |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Least effective at removing phospholipids and other matrix components, leading to higher ion suppression.[2] | A validated method for Gemfibrozil in human plasma using acetonitrile PPT has been published and shown to be effective when coupled with a robust LC-MS method and a deuterated internal standard.[1] |
| Liquid-Liquid Extraction (LLE) | More effective at removing salts and highly polar interferences than PPT. | Can be more time-consuming and may have lower recovery for some analytes. | Can provide cleaner extracts than PPT, potentially reducing ion suppression. |
| Solid-Phase Extraction (SPE) | Generally provides the cleanest extracts by effectively removing a wide range of interfering compounds, including phospholipids.[2] | More complex, time-consuming, and expensive than PPT and LLE. | Considered a highly effective method for minimizing matrix effects for Gemfibrozil, especially for complex matrices. |
Recommended Experimental Protocol
This protocol is based on a validated LC/MS method for the determination of Gemfibrozil in human plasma, which demonstrated successful mitigation of matrix effects.[1]
1. Sample Preparation (Protein Precipitation)
-
To 125 µL of human plasma, add 12.5 µL of methanol (this can be the vehicle for the internal standard).
-
Add 500 µL of acetonitrile containing 0.1% formic acid and the internal standard (this compound).
-
Vortex mix thoroughly for 1 minute.
-
Centrifuge at 9,200 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS analysis.
2. LC-MS/MS Conditions
-
LC Column: Sunfire C18, 2.1 mm × 50 mm, 5 µm.
-
Mobile Phase: 50:50 (v/v) acetonitrile/water with 0.1% formic acid.
-
Flow Rate: 300 µL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Ionization Mode: ESI, positive polarity.
-
MS Detection: Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Gemfibrozil: m/z 251.51
-
This compound: m/z 257.56
-
3. Assessment of Matrix Effects
To quantitatively assess ion suppression, a post-extraction spike method can be employed:[1]
-
Set 1 (Neat Solution): Prepare standards of Gemfibrozil and this compound in the mobile phase.
-
Set 2 (Post-Spiked Matrix): Extract blank plasma using the protocol above. Spike the resulting supernatant with Gemfibrozil and this compound at the same concentrations as Set 1.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. The goal is for the matrix effect to be consistent across different lots of plasma and for the analyte and internal standard to be affected similarly.
-
Logical Relationship of Ion Suppression and Mitigation
Caption: The relationship between causes and solutions for ion suppression.
References
- 1. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Optimization of chromatography to overcome matrix effect for reliable estimation of four small molecular drugs from biological fluids using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Peak Shape for Gemfibrozil-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic peak shape issues encountered during the analysis of Gemfibrozil-d6.
Troubleshooting Guide
Poor peak shape, such as tailing or fronting, can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving common issues.
Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It is often caused by secondary interactions between the analyte and the stationary phase, or other system issues.[1][2][3]
Troubleshooting Steps:
-
Assess Column Health: A degraded or contaminated column is a frequent cause of peak tailing.
-
Optimize Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase.
-
Solution: Gemfibrozil is an acidic compound. Adjusting the mobile phase pH to be at least 2 pH units below the pKa of Gemfibrozil (pKa ≈ 4.7) will ensure it is in its neutral form, minimizing secondary interactions with the silica backbone of the column. Consider using a buffer to maintain a stable pH.[3]
-
-
Check for Column Overload: Injecting too much sample can lead to peak distortion.[1][5]
-
Investigate for Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.[5]
-
Solution: Use tubing with a narrow internal diameter and ensure all connections are secure and properly fitted.[3]
-
Q2: I am observing peak fronting for this compound. What could be the cause and what is the solution?
Peak fronting, where the front part of the peak is broader than the latter half, is less common than tailing but can still compromise results.[2][6]
Troubleshooting Steps:
-
Rule out Column Overload: Similar to tailing, injecting too high a concentration of the analyte can saturate the column and cause fronting.[6][7]
-
Evaluate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including fronting.[5]
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Solution: Whenever possible, dissolve the this compound standard in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Inspect the Column for Physical Issues: A collapsed column bed or a void at the column inlet can cause peak fronting.[9][10]
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Solution: This usually requires column replacement. To prevent this, avoid sudden pressure changes and operate within the column's recommended pH and temperature ranges.[10]
-
Frequently Asked Questions (FAQs)
Q3: What are typical starting HPLC conditions for Gemfibrozil analysis?
While specific conditions for this compound may need optimization, published methods for Gemfibrozil provide a good starting point.
Table 1: Example HPLC Methods for Gemfibrozil Analysis
| Parameter | Method 1[11] | Method 2[12] | Method 3[13] |
| Column | Nucleosil C18 (250 x 4.6mm, 5µm) | Agilent C18 (250mm x 4.6mm, 5µm) | X-Terra C18 (150 x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4) (59:41 v/v) | Methanol:Water (0.05% OPA) (40:60 v/v) | Acetonitrile:10mM KH2PO4 (pH 4.0) (5:95 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection | 285 nm | 272 nm | 222 nm |
| Injection Volume | 20 µL | 20 µL | Not Specified |
Q4: How does the choice of organic modifier in the mobile phase affect peak shape?
The choice between common reversed-phase organic modifiers like acetonitrile and methanol can influence peak shape. Acetonitrile generally has a lower viscosity and can provide sharper peaks and better resolution. However, methanol can offer different selectivity. It is recommended to experiment with both to determine the optimal solvent for your specific separation.
Q5: Can temperature affect the peak shape of this compound?
Yes, temperature can influence peak shape.
-
Increased Temperature: Generally leads to sharper peaks due to faster mass transfer and reduced mobile phase viscosity. However, it can also decrease retention time.
-
Temperature Fluctuations: Inconsistent temperatures can lead to retention time shifts and variable peak shapes.[2]
Using a column oven to maintain a constant and optimized temperature is recommended for reproducible results.[4]
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Based on Method 1)
-
Buffer Preparation (Phosphate Buffer, pH 4):
-
Mobile Phase Preparation:
-
Mix acetonitrile and the prepared phosphate buffer in a 59:41 volume-to-volume ratio.[11]
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting peak tailing and fronting issues.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. perkinelmer.com [perkinelmer.com]
- 7. snlabtester.com [snlabtester.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. rjptonline.org [rjptonline.org]
- 12. ijariie.com [ijariie.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Dealing with low recovery of Gemfibrozil-d6 during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Gemfibrozil-d6 during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes for low recovery of this compound during SPE?
Low recovery of this compound can stem from several factors throughout the SPE workflow. The most common issues are related to incorrect method parameters that lead to either incomplete retention of the analyte on the sorbent or incomplete elution.
Key areas to investigate include:
-
Sorbent Selection: The choice of sorbent may not be optimal for the physicochemical properties of this compound.
-
Sample Pre-treatment: The pH of the sample may not be appropriate for optimal retention.
-
Wash Steps: The wash solvent may be too strong, causing premature elution of this compound.
-
Elution Solvents: The elution solvent may be too weak to fully desorb the analyte from the sorbent.
-
Flow Rate: An excessively high flow rate during sample loading can prevent efficient binding.
-
Sorbent Drying: Over-drying the sorbent bed before elution can sometimes hinder the elution process.
Q2: My this compound recovery is low, and I suspect an issue with my sample pre-treatment. How can I optimize the sample pH?
Optimizing the sample pH is crucial for consistent and high recovery, especially for acidic compounds like Gemfibrozil (pKa ≈ 4.7). For reversed-phase SPE, you want to ensure the analyte is in its neutral, less polar form to maximize retention on the nonpolar sorbent.
-
Recommendation: Adjust the sample pH to be at least 2 pH units below the pKa of Gemfibrozil. A pH of ≤ 2.7 is recommended to ensure it is fully protonated and retained on C18 or polymer-based reversed-phase sorbents.[1]
-
Troubleshooting Steps:
-
Acidify your sample (e.g., plasma, urine) with a small volume of a suitable acid like phosphoric acid or formic acid.
-
Verify the final pH of the sample before loading it onto the SPE cartridge.
-
If using a mixed-mode sorbent with anion exchange properties, the pH should be adjusted to be at least 2 pH units above the pKa to ensure the analyte is charged for ionic retention.
-
Q3: I am losing my this compound during the wash step. What should I do?
Analyte loss during the wash step indicates that the wash solvent is too strong and is eluting the this compound along with the interferences. The goal of the wash step is to remove endogenous interferences that are less strongly retained than your analyte.
-
Recommendation: Use a weaker wash solvent. This typically means decreasing the percentage of organic solvent in your aqueous wash solution.
-
Troubleshooting Steps:
-
Start with a wash solution of 5% methanol in water.[2]
-
If recovery is still low, decrease the organic solvent percentage further or switch to 100% aqueous wash, ensuring the pH is still acidic to maintain retention.
-
Analyze the wash eluate to confirm the presence and quantity of lost this compound, which will help in diagnosing the problem.
-
Q4: My recovery is still poor after optimizing the loading and washing steps. How can I improve my elution?
If this compound is retained on the sorbent but not efficiently eluted, your elution solvent is likely too weak.
-
Recommendation: Increase the strength of your elution solvent. For reversed-phase SPE, this means increasing the percentage of organic solvent. For ion-exchange, it involves changing the pH or increasing the ionic strength to disrupt the ionic interaction.
-
Troubleshooting Steps for Reversed-Phase:
-
Increase the percentage of methanol or acetonitrile in your elution solvent. A common starting point is 95-100% methanol or acetonitrile.
-
Consider adding a small amount of a modifier to the elution solvent. For an acidic compound like Gemfibrozil, adding a small amount of a basic modifier like ammonium hydroxide (e.g., 2%) to the organic solvent can help to deprotonate the analyte and facilitate its release from the sorbent.[1]
-
-
Troubleshooting Steps for Mixed-Mode Anion Exchange:
-
Use an elution solvent with a pH at least 2 units below the pKa of Gemfibrozil to neutralize it and disrupt the ionic bond.
-
Alternatively, use a solvent with a high ionic strength to displace the analyte from the sorbent.
-
Q5: Can the choice of SPE sorbent significantly impact the recovery of this compound?
Absolutely. The choice of sorbent is critical and depends on the sample matrix and the desired cleanliness of the final extract.
-
C18 (Reversed-Phase): A common choice for nonpolar compounds. Gemfibrozil, being moderately nonpolar, can be retained on C18. However, it may require careful optimization of the wash step to remove interferences without losing the analyte. Recoveries for Gemfibrozil on C18 have been reported in the range of 82-86%.[3]
-
Oasis HLB (Polymer-Based Reversed-Phase): This is a water-wettable polymer that offers excellent retention for a broad range of acidic, neutral, and basic compounds. It is often more forgiving than silica-based sorbents and can provide high and reproducible recoveries. Simplified 3-step protocols (load, wash, elute) are often possible with Oasis HLB.[4][5]
-
Oasis MAX (Mixed-Mode Anion Exchange and Reversed-Phase): This sorbent provides a dual retention mechanism, which can lead to cleaner extracts. It is particularly useful for acidic compounds like Gemfibrozil, as it can be retained by both reversed-phase and anion-exchange mechanisms. This allows for more rigorous wash steps to remove neutral and basic interferences.
Quantitative Data Summary
The following table summarizes reported recovery data for Gemfibrozil using different SPE protocols. While this data is for the parent compound, similar recoveries can be expected for this compound.
| Sorbent Type | Sample Matrix | Sample Pre-treatment | Wash Solvent | Elution Solvent | Average Recovery (%) | Reference |
| X-Terra C18 | Human Plasma | - | - | Acetonitrile & 10mM KH2PO4 (95:5) | 82.3 - 85.5 | [3] |
| Oasis HLB | Rat Plasma | 1:1 with 4% H3PO4 | 5% Methanol in Water | 2% Formic Acid in 80% Methanol | >75 | |
| Oasis PRiME HLB | Plasma | - | - | - | >80 | |
| Symmetry C18 | Human Plasma | Deproteination with ACN | - | 0.01M Ammonium Phosphate (pH 5.5) & ACN (45:55) | ≥ 89 (mean 95) | [6] |
Experimental Protocols
Protocol 1: General Reversed-Phase SPE Protocol for this compound using C18
-
Conditioning: Pass 1 mL of methanol through the C18 cartridge.
-
Equilibration: Pass 1 mL of water (acidified to pH ≤ 2.7 with formic or phosphoric acid) through the cartridge. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample (acidified to pH ≤ 2.7) at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in acidified water (pH ≤ 2.7) to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile. The addition of a small amount of ammonium hydroxide (e.g., 2%) to the elution solvent may improve recovery.
Protocol 2: Simplified Polymer-Based SPE Protocol using Oasis HLB
This protocol takes advantage of the water-wettable nature of the Oasis HLB sorbent.[4][5]
-
Sample Loading: Load the pre-treated sample (acidified to pH ≤ 2.7) directly onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile.
Visualizations
Caption: A troubleshooting workflow for low this compound recovery in SPE.
Caption: A logical workflow for a typical this compound SPE protocol.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Gemfibrozil: A Focus on Internal Standards and Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Gemfibrozil in biological matrices, with a particular focus on the impact of different internal standards and sample preparation techniques on method performance. The data presented is compiled from various validated methods to offer objective insights for selecting the most appropriate analytical strategy for pharmacokinetic and drug-drug interaction studies.
Executive Summary
The accurate quantification of Gemfibrozil is crucial for clinical and preclinical studies. The choice of internal standard (IS) and sample preparation method are critical factors that directly influence the reliability and robustness of the bioanalytical assay. This guide compares three distinct methods: a highly specific Liquid Chromatography-Mass Spectrometry (LC-MS) method using the stable isotope-labeled internal standard Gemfibrozil-d6, a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method utilizing Naproxen as the IS, and a High-Performance Liquid Chromatography with Fluorescence detection (HPLC-FLD) method employing Ibuprofen as the IS. Each method is evaluated based on key validation parameters, providing a clear overview of their respective strengths and limitations.
Method Performance Comparison
The selection of an appropriate bioanalytical method depends on various factors, including required sensitivity, specificity, available instrumentation, and throughput. Below is a summary of the performance characteristics of the three discussed methods.
Table 1: Comparison of Bioanalytical Method Validation Parameters for Gemfibrozil
| Parameter | LC-MS with this compound IS | HPLC-UV with Naproxen IS | HPLC-FLD with Ibuprofen IS |
| Linearity Range (µg/mL) | 0.5 - 50[1][2][3] | 0.202 - 50.070[4] | 0.1 - 100 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.5[1][2] | 0.202 | Not explicitly stated, but detection limit is 10 ng/mL |
| Accuracy (% Bias) | Intra-assay: -14.4% to 8.7% Inter-assay: -10.6% to 4.0%[1] | Within ±15% (details not specified)[4] | Inter-run bias: ≤ 13% |
| Precision (% CV) | Intra-assay: 1.6% to 10.7% Inter-assay: 4.4% to 7.8%[1] | Within ±15% (details not specified)[4] | Inter-run imprecision: ≤ 8.9% |
| Sample Preparation | Protein Precipitation (PPT)[1] | Solid-Phase Extraction (SPE)[4] | Protein Precipitation (PPT) |
| Detection Method | Mass Spectrometry (MS)[1] | Ultraviolet (UV) at 222 nm[4] | Fluorescence (Ex: 242 nm, Em: 300 nm) |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing bioanalytical assays. The following sections outline the key experimental protocols for each of the compared methods.
LC-MS Method with this compound Internal Standard
This method offers high selectivity and specificity due to the use of a stable isotope-labeled internal standard, which closely mimics the analyte's behavior during sample processing and analysis, thereby minimizing variability.[5][6]
-
Sample Preparation (Protein Precipitation):
-
To 125 µL of human plasma, add a working solution of this compound.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS analysis.[1]
-
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
HPLC-UV Method with Naproxen Internal Standard
This method provides a cost-effective alternative to mass spectrometry, suitable for routine analysis when high sensitivity is not the primary requirement.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction cartridge.
-
Load the plasma sample containing Gemfibrozil and Naproxen.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate and reconstitute in the mobile phase for HPLC analysis.[4]
-
-
High-Performance Liquid Chromatography Conditions:
HPLC-Fluorescence Method with Ibuprofen Internal Standard
This method offers enhanced sensitivity compared to UV detection and is a viable option when MS instrumentation is unavailable.
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add a working solution of Ibuprofen.
-
Deproteinate the sample using acetonitrile.
-
Centrifuge to separate the precipitate.
-
Inject the supernatant into the HPLC system.[7]
-
-
High-Performance Liquid Chromatography Conditions:
-
Mobile Phase: 0.01 M ammonium phosphate (dibasic) buffer (pH 5.5) and acetonitrile (45:55, v/v)
-
Column: Symmetry C18, 5 µm
-
Detection: Fluorescence with excitation at 242 nm and emission at 300 nm
-
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for removing matrix components that can interfere with the analysis and impact data quality.
Table 2: Qualitative Comparison of Sample Preparation Methods for Gemfibrozil Bioanalysis
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Principle | Removal of proteins by precipitation with an organic solvent or acid.[8][9] | Selective retention of the analyte on a solid sorbent followed by elution.[8] |
| Advantages | Simple, fast, and inexpensive.[9] | High recovery, clean extracts, reduced matrix effects, and potential for automation. |
| Disadvantages | May result in less clean extracts and significant matrix effects. | More complex, time-consuming, and expensive than PPT.[10] |
| Typical Recovery for Gemfibrozil | ~95% | 82.3% - 85.5%[4] |
| Matrix Effect Mitigation | Less effective in removing phospholipids and other interfering substances. | More effective in removing interfering matrix components.[9] |
Visualizing the Workflow
To better illustrate the analytical process, the following diagram outlines the general workflow for the bioanalytical method validation of Gemfibrozil.
References
- 1. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. DETERMINATION OF GEMFIBROZIL LEVEL AND ITS STABILITY IN HUMAN PLASMA BY FULLY VALIDATED RAPAID HPLC ANALYSIS | Semantic Scholar [semanticscholar.org]
- 8. zodiaclifesciences.com [zodiaclifesciences.com]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Analysis of Gemfibrozil and Ibuprofen Using Mixed-Mode Chromatography [opticsplanet.com]
A Comparative Guide to Internal Standards for Fibrate Analysis: Gemfibrozil-d6 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gemfibrozil-d6 and other common internal standards used in the quantitative analysis of fibrates, a class of drugs prescribed to manage hyperlipidemia. The selection of an appropriate internal standard is critical for accurate and reliable bioanalytical results, compensating for variations in sample preparation and analytical instrumentation. This document presents supporting experimental data, detailed methodologies, and visual representations of experimental workflows and relevant biological pathways to aid in the selection of the most suitable internal standard for your research needs.
Performance Comparison of Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, with a stable isotope-labeled internal standard like this compound often considered the gold standard.[1][2][3] However, other structurally similar molecules can also serve as effective internal standards. The following tables summarize the performance of this compound and common alternatives based on published experimental data.
Table 1: Performance Data for Internal Standards in Gemfibrozil Analysis
| Internal Standard | Type | Recovery (%) | Matrix Effect (%) | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Accuracy (% RE) | Citation(s) |
| This compound | Stable Isotope Labeled | ~95% | 94.8% (Signal Enhancement: Analyte: 107.7%, IS: 113.7%) | 1.6 - 10.7 | 4.4 - 7.8 | 85.6 - 108.7 | [4][5] |
| Ibuprofen | Structural Analog | ≥ 89% (mean 95%) | Not explicitly reported | ≤ 13 | ≤ 8.9 | Not explicitly reported | [6][7] |
| Naproxen | Structural Analog | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported | [8] |
Table 2: Performance Data for Internal Standards in Fenofibrate Analysis
| Internal Standard | Type | Recovery (%) | Matrix Effect (%) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% RE) | Citation(s) |
| Diazepam | Structural Analog | 81.9 - 86.6 | 88.2 - 94.5 | Not explicitly reported | Not explicitly reported | Not explicitly reported | [9] |
| Bezafibrate | Structural Analog | Not explicitly reported | Not explicitly reported | < 2.7 | < 2.5 | -4.5 to 6.9 | [10] |
Experimental Protocols
The following are generalized experimental protocols for the analysis of fibrates in human plasma using an internal standard, based on methodologies cited in the literature.
Sample Preparation: Protein Precipitation (for Gemfibrozil with this compound)
-
To 125 µL of human plasma in a microcentrifuge tube, add the internal standard solution (e.g., this compound).
-
Add 250 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4][5]
Sample Preparation: Liquid-Liquid Extraction (for Diazepam)
-
To a 50 µL plasma sample, add the internal standard (e.g., voriconazole for diazepam analysis).
-
Add 1.2 mL of an extraction solvent mixture (e.g., ethyl acetate:n-hexane, 80:20, v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.[9]
Chromatographic and Mass Spectrometric Conditions
-
Chromatography: Reversed-phase liquid chromatography is typically employed.
-
Column: A C18 column (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm) is commonly used.[11]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 5.0 mM ammonium acetate, pH 6.0) and an organic solvent (e.g., methanol) is typical.[11]
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is often used.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in either positive or negative ion mode is used for detection.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Visualizing the Process and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the biological pathways affected by fibrates.
Fibrates primarily exert their therapeutic effects by activating Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[12][13]
Interestingly, gemfibrozil has been shown to have a unique, secondary mechanism of action involving the direct activation of soluble guanylyl cyclase (sGC), an important enzyme in the nitric oxide signaling pathway. This may contribute to its cardiovascular benefits.[14][15][16]
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for fibrate analysis. A stable isotope-labeled internal standard, such as this compound, is generally preferred due to its ability to closely mimic the analyte's behavior, thereby providing superior correction for analytical variability.[1][2][3] However, when a deuterated standard is unavailable or cost-prohibitive, structural analogs like ibuprofen or naproxen for gemfibrozil, and diazepam or bezafibrate for fenofibrate, can be viable alternatives, provided they are thoroughly validated to ensure they meet the required performance criteria for the specific application. The data and protocols presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their studies.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography-tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazol—Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of chromatography to overcome matrix effect for reliable estimation of four small molecular drugs from biological fluids using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gemfibrozil derivatives as activators of soluble guanylyl cyclase – a structure- activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gemfibrozil derivatives as activators of soluble guanylyl cyclase - A structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Linearity and Range for Gemfibrozil Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Gemfibrozil, establishing a reliable and reproducible analytical method is paramount. This guide provides a comparative overview of validated methods for the quantification of Gemfibrozil in biological matrices, specifically focusing on the establishment of linearity and analytical range using Gemfibrozil-d6 as an internal standard. The data presented is compiled from published, peer-reviewed studies to aid in the selection and implementation of a suitable analytical method.
Comparative Analysis of Analytical Methods
The quantification of Gemfibrozil is commonly performed using liquid chromatography coupled with mass spectrometry (LC-MS) or UV detection (HPLC-UV). The use of a deuterated internal standard like this compound is crucial for correcting matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of the assay.[1][2] Below is a comparison of two distinct LC-MS/MS methods and one HPLC-UV method validated for Gemfibrozil quantification in human plasma.
Table 1: Comparison of Validated Analytical Methods for Gemfibrozil Quantification
| Parameter | Method 1: LC-MS/MS | Method 2: UPLC-MS/MS | Method 3: HPLC-UV |
| Linear Range | 0.5 - 50 µg/mL[3][4][5][6] | 0.01 - 100 µg/mL[7] | 0.202 - 50.070 µg/mL[8] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[3][4][5][6] | 0.01 µg/mL[7] | 0.202 µg/mL[8] |
| Correlation Coefficient (r²) | >0.998[3] | Not explicitly stated, but method showed linearity[7] | 0.9995[8] |
| Internal Standard | This compound[3][6] | Not explicitly stated, but common practice | Naproxen[8] |
| Sample Preparation | Acetonitrile Protein Precipitation[3][4][5] | Not explicitly stated | Solid-Phase Extraction[8] |
| Intra-assay Precision (%CV) | 1.6% - 10.7%[3][4] | <15%[7] | Not explicitly stated |
| Inter-assay Precision (%CV) | 4.4% - 7.8%[3][4] | <15%[7] | Not explicitly stated |
| Intra-assay Accuracy (%RE) | Within ±14.4%[3] | <15%[7] | Not explicitly stated |
| Inter-assay Accuracy (%RE) | Within ±10.6%[3] | <15%[7] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of analytical methods. Below are the summarized experimental protocols for the compared methods.
Method 1: LC-MS/MS for Gemfibrozil Quantification
This method is a rapid and reliable protocol for determining Gemfibrozil concentrations in human plasma.[3]
-
Sample Preparation: Gemfibrozil and the internal standard, this compound, are extracted from human plasma (125 µL) via protein precipitation with acetonitrile.[3][4]
-
Chromatography: Chromatographic separation is achieved on a C18 column.
-
Mass Spectrometry: Detection is performed using a mass spectrometer, monitoring for the specific mass-to-charge ratios of Gemfibrozil and this compound.
-
Calibration Standards: Calibration standards are prepared in blank plasma, ranging from 0.5 to 50 µg/mL.[3] Quality control (QC) samples are typically prepared at low, medium, and high concentrations within the linear range.[3]
Method 2: UPLC-MS/MS for Gemfibrozil Quantification
This ultra-performance liquid chromatography-tandem mass spectrometry method offers high sensitivity and a wide linear range.[7]
-
Sample Preparation: Specific details on sample preparation were not provided in the abstract, but it is typically a protein precipitation or liquid-liquid extraction for plasma samples.
-
Chromatography: Separation is performed on a C18 column with a mobile phase consisting of 0.01% formic acid and acetonitrile (40:60, v/v) at a flow rate of 0.4 mL/min.[7]
-
Mass Spectrometry: A tandem mass spectrometer is used for detection.
-
Calibration Standards: The method demonstrated linearity in the concentration range of 0.01 µg/mL to 100 µg/mL in plasma.[7]
Method 3: HPLC-UV for Gemfibrozil Quantification
This method provides an alternative to mass spectrometry-based detection.
-
Sample Preparation: Gemfibrozil and the internal standard (Naproxen) are extracted from human plasma using a solid-phase extraction technique.[8]
-
Chromatography: A reversed-phase X-Terra C18 column is used with a mobile phase of 10 mM potassium dihydrogen phosphate buffer (pH 4.0) and acetonitrile (95:5 v/v).[8]
-
Detection: UV detection is performed at 222 nm.[8]
-
Calibration Standards: The method was shown to be linear over the range of 0.202–50.070 µg/mL.[8]
Visualizing the Process and Mechanism
To better understand the experimental workflow and the pharmacological action of Gemfibrozil, the following diagrams are provided.
Caption: Experimental workflow for Gemfibrozil quantification by LC-MS/MS.
Gemfibrozil's primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), a nuclear receptor that plays a key role in lipid metabolism.[9][10][11][12]
Caption: Simplified signaling pathway of Gemfibrozil's mechanism of action.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. UPLC-MS/MS method for gemfibrozil determination in plasma with application to a pharmacokinetic study in healthy Brazilian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Comprehensive Guide To Gemfibrozil: Uses, Mechanism, Side Effects, And More | OCTAGONCHEM [octagonchem.com]
- 12. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Gemfibrozil Quantification: A Comparative Guide
This guide provides a comprehensive comparison of two widely used analytical methods for the quantification of Gemfibrozil in human plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The use of a deuterated internal standard, Gemfibrozil-d6, is highlighted for the LC-MS/MS method, offering a robust approach to minimize matrix effects and enhance analytical accuracy.
This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of Gemfibrozil. It offers detailed experimental protocols, comparative performance data, and a procedural workflow for method cross-validation, a critical step when different analytical methods are employed within or across studies.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Gemfibrozil quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of a validated LC-MS/MS method using this compound and an HPLC-UV method.
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Internal Standard | This compound | Naproxen |
| Linearity Range | 0.5 - 50 µg/mL[1][2] | 0.202 - 50.070 µg/mL[3][4][5] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[1][2] | 0.202 µg/mL[3] |
| Intra-Assay Precision (%CV) | 1.6 - 10.7%[1] | Not explicitly stated, but within ±15% RSD[3] |
| Inter-Assay Precision (%CV) | 4.4 - 7.8%[1] | Not explicitly stated, but within ±15% RSD[3] |
| Intra-Assay Accuracy (%RE) | -14.4% to +8.7%[1] | Within ±15% of nominal values[3] |
| Inter-Assay Accuracy (%RE) | -10.6% to +4.0%[1] | Within ±15% of nominal values[3] |
Experimental Protocols
Detailed methodologies for the LC-MS/MS and HPLC-UV methods are provided below, followed by a protocol for cross-validation.
LC-MS/MS Method for Gemfibrozil Quantification
This method is highly selective and sensitive for the determination of Gemfibrozil in human plasma.
a. Sample Preparation:
-
To 125 µL of human plasma, add the internal standard solution (this compound).
-
Precipitate proteins by adding acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient mixture of acetonitrile and water containing a small percentage of formic acid.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for Gemfibrozil and this compound.
HPLC-UV Method for Gemfibrozil Quantification
This method provides a cost-effective alternative to LC-MS/MS for the quantification of Gemfibrozil.
a. Sample Preparation:
-
To a volume of human plasma, add the internal standard solution (Naproxen).
-
Perform a solid-phase extraction (SPE) to isolate the analyte and internal standard from the plasma matrix.[3]
-
Elute the compounds from the SPE cartridge.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
b. Chromatographic Conditions:
-
HPLC System: An HPLC system with a UV detector.
-
Column: X-Terra C18 column (4.6 mm x 150 mm, 5 µm particle size).[3][4][5]
-
Mobile Phase: A mixture of 10mM potassium dihydrogen phosphate buffer (pH 4.0) and acetonitrile (95:5 v/v).[3][4][5]
-
Flow Rate: 1.2 mL/min.[3]
Cross-Validation Protocol
Cross-validation is essential to ensure that data from different analytical methods are comparable.[6][7][8]
a. Objective:
To compare the results obtained from the validated LC-MS/MS method and the validated HPLC-UV method for the quantification of Gemfibrozil in human plasma.
b. Experimental Design:
-
Select a minimum of 30 incurred study samples that have been previously analyzed by the reference method (e.g., the validated LC-MS/MS method).
-
The concentration of these samples should cover the calibration curve range.
-
Analyze these samples using the comparator method (the validated HPLC-UV method).
-
The analysis should be performed on different days to assess inter-day variability.
c. Acceptance Criteria:
-
For at least two-thirds (67%) of the samples, the percentage difference between the values obtained from the two methods should be within ±20% of the mean value.[9]
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for Gemfibrozil.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 9. e-b-f.eu [e-b-f.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
